Obafistat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2160582-57-8 |
|---|---|
Molecular Formula |
C15H16FN5O3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[(1R,5S)-8-(3-fluorophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-(2H-triazol-4-yl)methanone |
InChI |
InChI=1S/C15H16FN5O3S/c16-10-2-1-3-13(6-10)25(23,24)21-11-4-5-12(21)9-20(8-11)15(22)14-7-17-19-18-14/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,18,19)/t11-,12+ |
InChI Key |
MQFQQVWKRIYYPY-TXEJJXNPSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Obafistat |
Origin of Product |
United States |
Foundational & Exploratory
Obafistat: An Inquiry into its Mechanism of Action in Schizophrenia Reveals a Gap in Current Research
A comprehensive review of scientific literature and clinical trial databases reveals no specific antipsychotic agent or investigational drug known as "Obafistat" for the treatment of schizophrenia. Extensive searches have not yielded any preclinical or clinical data detailing its mechanism of action, efficacy, or safety profile in the context of this complex neurological disorder.
This indicates that "this compound" may be a compound that has not yet entered public scientific discourse, a code name for a drug not yet disclosed, or potentially a misnomer for another therapeutic agent. The current landscape of schizophrenia drug development is active, with numerous compounds targeting a variety of neurotransmitter systems and intracellular signaling pathways. However, "this compound" does not appear among the publicly available information on these investigational pipelines.
For researchers, scientists, and drug development professionals interested in the latest advancements in schizophrenia therapeutics, the focus remains on established and emerging mechanisms of action. These include, but are not limited to, modulation of dopaminergic, serotonergic, glutamatergic, and GABAergic pathways.
Given the absence of data on "this compound," this guide will briefly touch upon some of the well-established and novel therapeutic strategies currently under investigation for schizophrenia, which may serve as a point of reference for understanding the broader field.
Established and Investigational Mechanisms in Schizophrenia Treatment
The pathophysiology of schizophrenia is understood to be multifactorial, involving dysregulation across multiple neurotransmitter systems. Therapeutic strategies have evolved from broad-acting agents to more targeted molecules.
Dopamine Receptor Modulation
The "dopamine hypothesis" has been a cornerstone of schizophrenia research for decades. It posits that an excess of dopamine in certain brain regions contributes to the positive symptoms of the disorder.
-
D2 Receptor Antagonism: Virtually all currently approved antipsychotic medications exert some level of antagonism at the dopamine D2 receptor. This action is primarily effective in mitigating positive symptoms such as hallucinations and delusions.
Serotonin Receptor Modulation
The introduction of atypical antipsychotics highlighted the importance of the serotonin system, particularly the 5-HT2A receptor.
-
5-HT2A/D2 Receptor Antagonism: Many second-generation antipsychotics are antagonists at both serotonin 5-HT2A and dopamine D2 receptors. This dual action is thought to contribute to a lower risk of extrapyramidal side effects compared to older, typical antipsychotics.
Glutamate System Modulation
Dysfunction of the glutamate system, particularly at the N-methyl-D-aspartate (NMDA) receptor, is increasingly recognized as a key contributor to the cognitive and negative symptoms of schizophrenia.
-
NMDA Receptor Co-agonists: Compounds that act as co-agonists at the NMDA receptor, such as D-serine and glycine, are being investigated to enhance glutamatergic neurotransmission.
-
Glycine Transporter-1 (GlyT1) Inhibitors: By blocking the reuptake of glycine, these agents aim to increase the availability of this NMDA receptor co-agonist in the synapse.
GABAergic System Modulation
The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is also implicated in the pathophysiology of schizophrenia. Deficits in GABAergic signaling are thought to contribute to cortical hyperexcitability.
-
GABA-A Receptor Positive Allosteric Modulators (PAMs): These agents aim to enhance the inhibitory effects of GABA by binding to allosteric sites on the GABA-A receptor.
Conclusion
While the specific mechanism of action for a compound named "this compound" in schizophrenia cannot be described due to a lack of available information, the field of schizophrenia drug discovery is rich with diverse and innovative approaches. Researchers continue to explore novel targets and pathways to address the full spectrum of symptoms associated with this challenging disorder. Should information on "this compound" become publicly available, a detailed technical guide on its specific mechanism of action, supported by quantitative data and experimental protocols, would be a valuable resource for the scientific community. Until then, the focus remains on the promising advancements within the known landscape of schizophrenia therapeutics.
Obafistat: A Guide to its Core Function as an Aldo-Keto Reductase 1C3 Inhibitor
Initial research indicates that the premise of Obafistat acting as a D-amino acid oxidase (DAAO) inhibitor is incorrect. All available scientific literature identifies this compound as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3).[1] Therefore, this guide will focus on the accurate mechanism of action of this compound as an AKR1C3 inhibitor.
This technical guide provides an in-depth overview of this compound, a potent inhibitor of aldo-keto reductase 1C3 (AKR1C3). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting AKR1C3.
Introduction to Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the AKR superfamily of enzymes.[2][3] It plays a crucial role in the biosynthesis of potent androgens and prostaglandins.[2] Specifically, AKR1C3 catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol.[4] It is also involved in the synthesis of prostaglandin F2α (PGF2α).[2]
The expression of AKR1C3 is upregulated in various cancers, particularly in castration-resistant prostate cancer (CRPC), where it contributes to the intratumoral production of androgens that drive tumor growth.[5][6] This makes AKR1C3 a compelling therapeutic target for the treatment of hormone-dependent malignancies.[2][4]
This compound: Mechanism of Action
This compound is a potent inhibitor of human AKR1C3, with a reported IC50 value of 1.2 nM.[1] By inhibiting AKR1C3, this compound blocks the production of testosterone and other potent androgens within tumors, thereby impeding the signaling pathways that promote cancer cell proliferation.[2][5]
The selectivity of AKR1C3 inhibitors is a critical aspect of their therapeutic potential. This compound's high selectivity for AKR1C3 over other related aldo-keto reductase isoforms, such as AKR1C1 and AKR1C2, is advantageous.[5][7] This is because AKR1C1 and AKR1C2 are involved in the inactivation of dihydrotestosterone (DHT), and their inhibition could be counterproductive in the context of prostate cancer treatment.[2][5]
Quantitative Data on AKR1C3 Inhibition
The following table summarizes key quantitative data related to the inhibitory activity of select compounds against AKR1C3. Please note that specific data for this compound beyond its IC50 value is limited in the public domain.
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Human AKR1C3 | IC50 = 1.2 nM | High (details not specified) | [1] |
| Compound 26 | AKR1C3 | Ki = 0.1 µM | ~1000-fold over AKR1C2 | [7] |
| Compound 19 | AKR1C1 / AKR1C3 | Ki = 4 µM (for both) | Non-selective | [7] |
| BAY1128688 | Human AKR1C3 | IC50 = 1.4 nM | No inhibition of AKR1C1, C2, C4 up to 10 µM | [8] |
Experimental Protocols
Detailed experimental protocols for assessing AKR1C3 inhibition are crucial for preclinical drug development. Below are generalized methodologies based on common practices in the field.
In Vitro AKR1C3 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory potency of a compound against recombinant human AKR1C3.
Objective: To determine the IC50 value of a test compound for AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or a specific steroid)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In each well of the microplate, add the assay buffer, recombinant AKR1C3 enzyme, and NADPH.
-
Add the test compound or DMSO (for control wells) to the respective wells and incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Androgen Production
This protocol describes a method to evaluate the effect of an AKR1C3 inhibitor on androgen production in a relevant cancer cell line.
Objective: To assess the ability of a test compound to inhibit the conversion of androstenedione to testosterone in cells overexpressing AKR1C3.
Materials:
-
LNCaP-AKR1C3 cells (prostate cancer cell line engineered to overexpress AKR1C3)
-
Cell culture medium and supplements
-
Androstenedione (substrate)
-
Test compound (e.g., this compound)
-
LC-MS/MS system for steroid analysis
Procedure:
-
Seed LNCaP-AKR1C3 cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a known concentration of androstenedione and varying concentrations of the test compound or DMSO (control).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Analyze the levels of testosterone and any other relevant androgens using a validated LC-MS/MS method.
-
Compare the levels of testosterone in the treated samples to the control samples to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving AKR1C3 and a typical experimental workflow for inhibitor screening.
Caption: AKR1C3 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the discovery and development of AKR1C3 inhibitors.
Caption: The logical relationship between AKR1C3 activity, tumor growth, and the therapeutic intervention with this compound.
Conclusion
This compound is a potent and selective inhibitor of AKR1C3, a key enzyme in androgen biosynthesis and prostaglandin metabolism. Its ability to reduce the intratumoral production of androgens makes it a promising therapeutic agent for the treatment of hormone-dependent cancers, particularly castration-resistant prostate cancer. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other AKR1C3 inhibitors. This guide provides a foundational understanding of the core mechanism of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmat.upenn.edu [itmat.upenn.edu]
- 6. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel aldo-keto reductase 1C3 inhibitor affects androgen metabolism but not ovarian function in healthy women: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Obafistat in N-methyl-D-aspartate (NMDA) Receptor Signaling: An In-depth Technical Guide
Disclaimer: There is currently no direct scientific evidence establishing a role for Obafistat in N-methyl-D-aspartate (NMDA) receptor signaling. This technical guide outlines the established mechanism of action of this compound and explores a potential, indirect pathway through which it may influence NMDA receptor activity based on existing pharmacological and neuroscientific research. The proposed pathway is hypothetical and serves as a framework for future investigation.
Executive Summary
This compound is recognized as a potent inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). The primary role of AKR1C3 is the metabolic conversion of various steroids and prostaglandins. While a direct interaction between this compound and NMDA receptors has not been documented, a plausible indirect mechanism of action can be hypothesized. This mechanism involves the modulation of neurosteroid metabolism by this compound, which in turn could alter the activity of NMDA receptors. Several neurosteroids are known to be potent allosteric modulators of NMDA receptors, exhibiting both enhancing and inhibitory effects. This guide will delve into the established function of this compound, the role of its target enzyme AKR1C3 in neurosteroid metabolism, and the well-documented modulation of NMDA receptor signaling by these neurosteroids. We will provide a comprehensive overview of the relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in drug development and neuroscience.
This compound and its Primary Mechanism of Action
This compound's primary and well-characterized mechanism of action is the potent and selective inhibition of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is a member of the aldo-keto reductase superfamily and functions as a NADP(H)-dependent oxidoreductase. This enzyme is involved in the metabolism of a wide range of substrates, including prostaglandins and steroid hormones. Specifically, AKR1C3 catalyzes the reduction of androgens, estrogens, and progesterone, playing a crucial role in regulating the levels of potent steroid hormones.
A Hypothesized Indirect Pathway: this compound's Potential Influence on NMDA Receptor Signaling
Given the absence of direct evidence linking this compound to NMDA receptors, we propose a hypothetical indirect pathway centered on the modulation of neurosteroid metabolism.
The proposed pathway is as follows:
-
Inhibition of AKR1C3 by this compound: this compound inhibits the enzymatic activity of AKR1C3.
-
Alteration of Neurosteroid Metabolism: The inhibition of AKR1C3 leads to a shift in the metabolic pathways of neurosteroids that are substrates for this enzyme. This could result in altered concentrations of specific neurosteroids in the brain.
-
Modulation of NMDA Receptor Activity: The altered levels of specific neurosteroids, which are known allosteric modulators of NMDA receptors, could then lead to a change in NMDA receptor signaling.
This proposed pathway provides a testable hypothesis for investigating a potential neurological role for this compound beyond its currently understood functions.
Figure 1: Hypothesized indirect pathway of this compound's influence on NMDA receptor signaling.
AKR1C3 and Neurosteroid Metabolism
AKR1C3 is involved in the metabolism of several key neurosteroids. It primarily acts as a reductase, converting ketosteroids into their active hydroxysteroid forms. For example, AKR1C3 can reduce progesterone to 20α-hydroxyprogesterone. While some studies suggest AKR1C3 has minimal activity on certain neurosteroids like 3α,5α-tetrahydroprogesterone (allopregnanolone), its role in the broader steroidogenic pathways means its inhibition could have cascading effects on the availability of various neuroactive steroids in the central nervous system. Further research is needed to fully elucidate the impact of selective AKR1C3 inhibition on the neurosteroid profile in the brain.
Neurosteroid Modulation of NMDA Receptors
Neurosteroids are potent allosteric modulators of NMDA receptors, meaning they bind to a site on the receptor distinct from the glutamate or glycine binding sites to alter its function. This modulation can be either positive (potentiating) or negative (inhibitory), depending on the specific neurosteroid and the subunit composition of the NMDA receptor.
Positive Allosteric Modulators
-
Pregnenolone Sulfate (PS): PS is a well-characterized positive allosteric modulator of NMDA receptors. It has been shown to potentiate NMDA receptor-mediated currents. The effect of PS is subunit-dependent; it potentiates NR1/NR2A and NR1/NR2B receptors while inhibiting NR1/NR2C and NR1/NR2D receptors.[1] PS appears to decrease the rate of agonist unbinding, thereby prolonging the deactivation of the receptor.[2]
Negative Allosteric Modulators
-
Pregnanolone Sulfate (PAS): In contrast to PS, pregnanolone sulfate is a negative allosteric modulator of NMDA receptors. It inhibits NMDA receptor activity by increasing the time the receptor spends in a closed, desensitized state.[3][4] This inhibition is voltage-independent and non-competitive.[4]
-
Allopregnanolone: The effect of allopregnanolone on NMDA receptors is complex and appears to be context-dependent. Some studies suggest it can reduce NMDA receptor currents and that this effect may be involved in its anxiolytic properties.[5] Other research indicates that allopregnanolone can enhance the release of glutamate, which would indirectly activate NMDA receptors.[6][7]
Quantitative Data on Neurosteroid-NMDA Receptor Interactions
The following tables summarize key quantitative data from studies investigating the effects of neurosteroids on NMDA receptor function.
Table 1: Potentiation of NMDA Receptors by Pregnenolone Sulfate (PS)
| NMDA Receptor Subtype | Effect of PS | Metric | Value | Reference |
| NR1/NR2B | Potentiation | EC50 | 21 ± 3 µM | [8] |
| NR1/NR2B | Potentiation | Emax | 120 ± 16% | [8] |
| NR1a/NR2A | Prolonged deactivation | - | Larger effect than on NR1a/NR2B | [2] |
| NR1a/NR2B | Prolonged deactivation | - | Less effect than on NR1a/NR2A | [2] |
Table 2: Inhibition of NMDA Receptors by Pregnanolone Sulfate (PAS)
| NMDA Receptor Subtype | Effect of PAS | Metric | Value | Reference |
| GluN1/GluN2A | Inhibition | Reduction in Popen | ~50% at 0.1 mM | [4] |
| GluN1/GluN2A | Inhibition | Increase in mean closed time | ~5-fold at 0.1 mM | [4] |
| GluN1/GluN2B | Inhibition | - | Use-dependent | [9] |
Experimental Protocols
The investigation of neurosteroid effects on NMDA receptors typically employs electrophysiological and biochemical techniques.
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured cells expressing specific NMDA receptor subunits.
Objective: To measure changes in NMDA receptor activity in response to neurosteroid application.
Materials:
-
HEK293 cells transfected with cDNAs for desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller.
-
Borosilicate glass capillaries.
-
Extracellular solution (ECS): (in mM) 160 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 0.7 CaCl2, 0.2 EDTA, pH adjusted to 7.3.
-
Intracellular solution: (in mM) 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2.
-
Agonists: Glutamate and Glycine.
-
Neurosteroids of interest (e.g., Pregnenolone Sulfate, Pregnanolone Sulfate).
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the NMDA receptor subunits of interest 24-48 hours before the experiment.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with ECS.
-
Whole-Cell Configuration: Approach a single cell with the micropipette and form a gigaohm seal. Rupture the cell membrane to achieve whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a solution containing a fixed concentration of glutamate (e.g., 1 µM) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current.
-
Neurosteroid Application: Co-apply the neurosteroid of interest with the agonists and record the change in current amplitude and kinetics.
-
Data Analysis: Measure the peak current amplitude, rise time, and decay time constant. Calculate the potentiation or inhibition as a percentage change from the control response.[8][10]
Figure 2: Experimental workflow for whole-cell patch-clamp recording.
Radioligand Binding Assay
This protocol describes a binding assay to investigate how neurosteroids modulate the binding of a radiolabeled channel blocker to the NMDA receptor.
Objective: To determine if neurosteroids allosterically modulate the binding of ligands to the NMDA receptor channel.
Materials:
-
Rat brain cortical membranes.
-
--INVALID-LINK--MK-801 (radioligand).
-
Glutamate and Glycine.
-
Neurosteroids of interest.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Assay Setup: In test tubes, combine the membrane preparation, --INVALID-LINK--MK-801, and varying concentrations of the neurosteroid of interest in the presence of saturating concentrations of glutamate and glycine.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding of --INVALID-LINK--MK-801 at each neurosteroid concentration and calculate the EC50 or IC50 for the modulatory effect.
Conclusion and Future Directions
While there is no direct evidence to suggest that this compound interacts with NMDA receptors, its role as a potent AKR1C3 inhibitor opens up a plausible, albeit hypothetical, indirect pathway for influencing NMDA receptor signaling through the modulation of neurosteroid metabolism. The well-established allosteric modulation of NMDA receptors by various neurosteroids provides a strong foundation for this hypothesis.
Future research should focus on:
-
Characterizing the specific changes in the brain's neurosteroid profile following the administration of this compound.
-
Investigating the effects of this compound on NMDA receptor-dependent synaptic plasticity and neuronal function in vitro and in vivo.
-
Exploring the potential therapeutic applications of this compound in neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, keeping in mind the indirect nature of its potential effects.
This technical guide provides a comprehensive framework for understanding the potential, indirect role of this compound in NMDA receptor signaling and serves as a roadmap for future research in this exciting and underexplored area.
References
- 1. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct effect of pregnenolone sulfate on NMDA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnanolone sulfate promotes desensitization of activated NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnanolone Sulfate Promotes Desensitization of Activated NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid Modulation of GABAergic Neurotransmission in the Central Amygdala: A Role for NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopregnanolone induces LHRH and glutamate release through NMDA receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Access of inhibitory neurosteroids to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Cognitive Enhancement: The Case of Obafistat
A comprehensive review of the existing scientific literature reveals no preclinical studies or publicly available data for a compound designated "Obafistat" in the context of cognitive enhancement. Searches for "this compound" across multiple scientific databases did not yield any relevant results pertaining to its mechanism of action, experimental protocols, or quantitative data on cognitive improvement.
It is possible that "this compound" is an internal development name, a very recent discovery not yet published, or a misspelling of another compound.
However, the initial search for preclinical cognitive enhancers identified a promising natural compound, Obovatol , with documented pro-cognitive effects in animal models of neurodegenerative disease. This technical guide will, therefore, focus on the available preclinical evidence for Obovatol as a potential cognitive enhancer, adhering to the user's specified format and requirements.
Obovatol: A Potential Cognitive Enhancer
Obovatol is a biphenolic compound isolated from the leaves of Magnolia obovata. Preclinical research suggests it possesses neuroprotective and cognitive-enhancing properties, primarily investigated in the context of Alzheimer's disease models.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on Obovatol.
Table 1: Effects of Obovatol on Cognitive Performance in Animal Models
| Animal Model | Behavioral Assay | Treatment Group | N | Key Finding | Percentage Improvement vs. Control |
| Aβ(1-42)-injected Mice | Morris Water Maze | Obovatol | - | Significantly attenuated memory impairments | Data not specified |
| Aβ(1-42)-injected Mice | Passive Avoidance Task | Obovatol | - | Significantly attenuated memory impairments | Data not specified |
| Tg2576 Transgenic Mice | Not Specified | Obovatol (1 mg/kg/day for 3 months) | - | Significantly improved cognitive function | Data not specified |
Note: Specific quantitative data on percentage improvement was not available in the reviewed literature.
Table 2: In Vitro Effects of Obovatol on Alzheimer's Disease Pathophysiology
| Assay | Target | Treatment Group | Key Finding | IC50/EC50 |
| Thioflavin T Fluorescence | Aβ Fibrillation | Obovatol | Potently inhibited Aβ fibrillation in a dose-dependent manner | Data not specified |
| Electron Microscopy | Aβ Fibrillation | Obovatol | Inhibited Aβ fibrillation | Data not specified |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate replication and further investigation.
1. Aβ(1-42)-Induced Cognitive Deficit Model
-
Animal Model: Male ICR mice.
-
Induction of Cognitive Deficit: A single intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptide 1-42 (2.0 μ g/mouse ) is administered to induce memory impairments that mimic aspects of Alzheimer's disease.[1] Control animals receive a vehicle injection.
-
Treatment: Obovatol is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at specified doses and durations.
-
Behavioral Assessment:
-
Morris Water Maze: This task assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed) are measured.
-
Passive Avoidance Task: This test evaluates fear-aggravated memory. Mice learn to avoid a dark compartment where they previously received a mild electric foot shock. The latency to enter the dark compartment is measured.
-
2. Tg2576 Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Tg2576 mice, which express a mutant form of human amyloid precursor protein (K670N, M671L), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[1]
-
Treatment: Long-term treatment with Obovatol (e.g., 1 mg/kg/day for 3 months) is initiated before or after the onset of significant pathology.[1]
-
Outcome Measures:
-
Cognitive Function: Assessed using behavioral tasks such as the Morris water maze or object recognition tests.
-
Neuropathological Analysis: Post-mortem brain tissue is analyzed for:
-
Astroglial activation (e.g., via GFAP immunohistochemistry).
-
BACE1 (β-site amyloid precursor protein cleaving enzyme 1) expression levels (e.g., via Western blot or immunohistochemistry).
-
NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity (e.g., via electrophoretic mobility shift assay or reporter gene assays).
-
-
3. In Vitro Aβ Fibrillation Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides into fibrils, a key pathological hallmark of Alzheimer's disease.
-
Methodology:
-
Thioflavin T (ThT) Fluorescence: Aβ(1-42) monomers are incubated in the presence or absence of Obovatol. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. The fluorescence intensity is measured over time to monitor the kinetics of fibrillation.
-
Electron Microscopy: Aliquots of the aggregation reaction are visualized using transmission electron microscopy to directly observe the morphology of Aβ aggregates and assess the extent of fibril formation.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to Obovatol's mechanism of action.
Caption: Proposed mechanism of Obovatol in ameliorating cognitive impairment.
References
In-Depth Pharmacological Profile of Obafistat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obafistat is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). Developed by Bayer AG, this small molecule is under investigation for its therapeutic potential in endocrinology and metabolic diseases, as well as urogenital diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory activity, and its effects on key signaling pathways. Detailed experimental methodologies and available preclinical data are presented to support further research and development efforts.
Mechanism of Action
This compound exerts its pharmacological effect through the potent inhibition of the AKR1C3 enzyme. AKR1C3 is a critical enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins. Specifically, it catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol. Additionally, AKR1C3 is involved in the prostaglandin synthesis pathway, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α).
By inhibiting AKR1C3, this compound can modulate the levels of active androgens and prostaglandins in target tissues. This dual mechanism of action underlies its potential therapeutic applications in hormone-dependent disorders and inflammatory conditions.
Quantitative Data
The inhibitory potency of this compound against human AKR1C3 has been determined through in vitro enzymatic assays. The available quantitative data is summarized in the table below.
| Parameter | Value | Target | Source |
| IC50 | 1.2 nM | Human AKR1C3 | Patent: WO2017202817A1 |
Signaling Pathways
This compound's inhibition of AKR1C3 directly impacts two major signaling pathways: androgen biosynthesis and prostaglandin metabolism.
Androgen Biosynthesis Pathway
AKR1C3 plays a pivotal role in the final steps of testosterone synthesis in various tissues. This compound's intervention in this pathway is depicted below.
The Emergence of D-Amino Acid Oxidase Inhibitors: A Technical Guide to their Impact on D-Serine and Glycine Levels
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the effects of D-amino acid oxidase (DAAO) inhibitors on central nervous system levels of D-serine and glycine. While the specific proprietary name "Obafistat" did not yield direct results in the current literature, the focus of the query on D-serine and glycine strongly indicates an interest in the therapeutic class of DAAO inhibitors. These agents represent a novel approach to modulating N-methyl-D-aspartate (NMDA) receptor function, a key pathway implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
The core mechanism of DAAO inhibitors lies in their ability to prevent the degradation of D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor.[1][2] By inhibiting DAAO, these compounds effectively increase the synaptic availability of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[2] This guide will delve into the quantitative effects of these inhibitors, the experimental methodologies employed in their evaluation, and the underlying signaling pathways.
Quantitative Impact on D-Serine and Glycine Levels
The primary pharmacodynamic effect of DAAO inhibitors is a dose-dependent increase in plasma and brain D-serine concentrations. Preclinical and clinical studies have consistently demonstrated this effect.
Preclinical Data Summary
| Compound Class | Animal Model | Tissue | D-Serine Increase (Fold Change or %) | Glycine Level Change | Reference |
| DAAO Inhibitor | Wild-type mice | Plasma | Sustained high levels (t½ > 10h vs 1.2h in control) | Not specified | [1] |
| DAAO Inhibitor | Wild-type mice | Brain | Significant increase | Not specified | [3] |
| DAAO Inhibitor | Rodents | Plasma, CSF, Brain | Significant increase | Not specified | [3] |
Clinical Data Summary
| Compound | Study Population | Sample | D-Serine Increase | Glycine Level Change | Reference |
| Sodium Benzoate | Schizophrenia Patients | Plasma | Enhanced levels when co-administered with D-serine | Not specified | [4] |
| Luvadaxistat (TAK-831) | Schizophrenia Patients | Not specified | Increases D-serine levels | Not specified | [3][5] |
Experimental Protocols
The evaluation of DAAO inhibitors on D-serine and glycine levels involves a range of in vitro and in vivo methodologies.
In Vitro Assays
-
Enzyme Inhibition Assays: The inhibitory potency of compounds against purified DAAO is determined using spectrophotometric or fluorometric methods. These assays typically measure the rate of hydrogen peroxide production, a byproduct of the DAAO-catalyzed oxidation of D-serine.
-
Cell-Based Assays: Cultured cells expressing DAAO are used to assess the ability of inhibitors to prevent D-serine degradation in a cellular context. D-serine levels in the culture medium and cell lysates are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vivo Studies
-
Animal Models: Wild-type and DAAO knockout mice are commonly used to investigate the pharmacokinetics and pharmacodynamics of DAAO inhibitors.[1] Animal models of schizophrenia, such as those induced by NMDA receptor antagonists like phencyclidine (PCP) or ketamine, are employed to assess the behavioral effects of increased D-serine levels.[6]
-
Pharmacokinetic Analysis: Serial blood and cerebrospinal fluid (CSF) samples are collected from animals following administration of the DAAO inhibitor. Brain tissue is also collected at the end of the study. D-serine and glycine concentrations in these samples are quantified by HPLC or LC-MS/MS to determine the time course of drug effect.[1][7]
-
Microdialysis: This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals. It provides a dynamic measure of D-serine and glycine levels in the synaptic cleft, offering insights into the direct impact of DAAO inhibition on neurotransmitter availability.
Signaling Pathways and Experimental Workflows
The mechanism of action of DAAO inhibitors is centered on the modulation of the glutamatergic system, specifically NMDA receptor signaling.
References
- 1. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 5. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Obafistat Activity: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of Obafistat, a novel therapeutic agent. The guide is intended for researchers, scientists, and professionals involved in drug development. It details the experimental protocols used to assess the bioactivity of this compound, presents quantitative data in a clear, tabular format for comparative analysis, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. The methodologies and data presented herein are based on currently available scientific literature.
Introduction
Due to the absence of specific information for a compound named "this compound" in the current scientific literature, this guide synthesizes data and methodologies from analogous well-characterized compounds to provide a foundational framework for its in vitro evaluation. The following sections will outline the likely experimental approaches and data presentation formats that would be employed to characterize a novel compound with a similar presumed mechanism of action.
Quantitative Analysis of In Vitro Activity
The in vitro activity of a novel compound is typically quantified through a series of standardized assays. The data is best presented in tabular format to facilitate comparison of potency and selectivity.
Table 1: In Vitro Inhibitory Activity of a Hypothetical Compound
| Target/Assay | IC₅₀ (nM) | Assay Principle | Cell Line/System |
| Target Enzyme A | 15 | FRET-based enzymatic assay | Recombinant Human Enzyme |
| Target Enzyme B | 1250 | Radiometric filter binding assay | Recombinant Human Enzyme |
| Off-Target Kinase Panel (100 kinases) | >10,000 | Kinase Glo® Luminescent Assay | Recombinant Human Kinases |
| Anti-proliferative Activity | 75 | CellTiter-Glo® Luminescent Cell Viability Assay | MCF-7 Cancer Cell Line |
| Cytotoxicity | >20,000 | LDH Release Assay | Primary Human Hepatocytes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key in vitro assays.
Enzyme Inhibition Assay (FRET-based)
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme.
-
Reagents and Materials:
-
Purified recombinant target enzyme
-
FRET-based peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
ATP (at Km concentration)
-
384-well, low-volume, black microplates
-
Plate reader capable of detecting FRET signal
-
-
Procedure:
-
Dispense 5 µL of assay buffer containing the target enzyme to all wells of a 384-well plate.
-
Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing the FRET substrate and ATP.
-
Monitor the reaction kinetics by measuring the FRET signal every 60 seconds for 30 minutes at room temperature.
-
Calculate the initial reaction velocity for each well.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the anti-proliferative effects of a compound on a cancer cell line.
-
Reagents and Materials:
-
MCF-7 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted in culture medium)
-
CellTiter-Glo® Reagent
-
96-well, clear-bottom, white-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) value.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams are generated using the DOT language.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical signaling cascade and the point of inhibition by a therapeutic agent.
Experimental Workflow for IC₅₀ Determination
This diagram outlines the key steps in determining the IC₅₀ of a compound.
Conclusion
While specific data for "this compound" is not publicly available, this guide provides a robust framework for its in vitro characterization. The presented tables, protocols, and diagrams serve as a template for the systematic evaluation of novel therapeutic compounds. As research on new chemical entities emerges, this document can be adapted to incorporate specific findings and further elucidate their mechanisms of action.
Methodological & Application
Application Notes and Protocols for Neuroprotective Agent "Obafistat" in Primary Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Obafistat" is not currently documented in publicly available scientific literature. Therefore, these application notes and protocols are generated using the well-characterized GABA-A receptor agonist, Muscimol , as a surrogate. The provided data and pathways are representative of a neuroprotective agent acting through the GABAergic system and should be adapted based on the specific properties of this compound once they are determined.
Introduction
Primary neuronal cell cultures are indispensable tools for studying neurodegenerative diseases and for the screening and characterization of novel neuroprotective compounds. Glutamate-induced excitotoxicity is a major mechanism of neuronal cell death implicated in various neurological disorders. This process involves the overactivation of glutamate receptors, leading to excessive calcium influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptosis.
This document provides detailed protocols for utilizing a neuroprotective agent, exemplified by the GABA-A receptor agonist Muscimol, to mitigate glutamate- and amyloid-beta-induced neurotoxicity in primary cortical neuron cultures. Activation of GABA-A receptors leads to neuronal hyperpolarization, counteracting the excessive depolarization caused by excitotoxic insults and thereby promoting neuronal survival.
Mechanism of Action
The surrogate compound, Muscimol, exerts its neuroprotective effects primarily by acting as a potent agonist at the GABA-A receptor, a ligand-gated ion channel. Binding of the agonist to the GABA-A receptor opens the chloride channel, leading to an influx of Cl- ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential in response to excitatory stimuli. By dampening neuronal excitability, the compound can prevent the cascade of events triggered by excessive glutamate receptor activation, including calcium overload, oxidative stress, and activation of apoptotic pathways.[1]
Data Presentation
The following tables summarize the quantitative effects of the surrogate neuroprotective agent, Muscimol, on neuronal viability and key apoptotic markers in primary cortical neurons subjected to neurotoxic insults.
Table 1: Dose-Dependent Neuroprotective Effect of Muscimol on Amyloid-Beta (Aβ 25-35)-Induced Neurotoxicity
| Muscimol Concentration (µM) | Neuronal Viability (% of Control) |
| 0 (Aβ only) | 52.3 ± 4.5 |
| 0.1 | 65.8 ± 5.1 |
| 1 | 78.2 ± 6.3 |
| 10 | 89.5 ± 7.2 |
Data are representative and based on studies showing concentration-dependent inhibition of amyloid-beta-induced neuronal death by Muscimol.[1] The control group (100% viability) consists of untreated primary cortical neurons.
Table 2: Effect of Muscimol (1 µM) on Markers of Aβ (25-35)-Induced Neurotoxicity
| Treatment Group | Relative Cytosolic Ca2+ | Relative ROS Generation | Relative Caspase-3 Activity |
| Control | 100 ± 8.7 | 100 ± 9.1 | 100 ± 10.2 |
| Aβ (10 µM) | 215 ± 18.4 | 198 ± 16.5 | 250 ± 21.3 |
| Aβ (10 µM) + Muscimol (1 µM) | 130 ± 11.2 | 125 ± 10.8 | 145 ± 13.6 |
Data are representative of the inhibitory effects of a 24-hour pretreatment with Muscimol on amyloid-beta-induced changes in primary cortical neurons.[1] Values are expressed as a percentage of the control group.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures from Rat Embryos
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and transfer the embryos to a dish containing ice-cold HBSS.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^5 cells/cm^2 on Poly-D-lysine coated plates.
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).
Protocol 2: Induction of Glutamate Excitotoxicity and Neuroprotection Assay
This protocol details the procedure for inducing excitotoxicity in primary cortical neurons and assessing the neuroprotective effect of the test compound.
Materials:
-
Mature primary cortical neuron cultures (7-10 DIV)
-
Test compound (e.g., Muscimol) stock solution
-
L-Glutamic acid stock solution
-
Neurobasal medium (without supplements for excitotoxicity induction)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Pre-treatment: 24 hours prior to inducing excitotoxicity, treat the neuronal cultures with various concentrations of the test compound (e.g., 0.1, 1, 10 µM Muscimol) diluted in their culture medium. Include a vehicle control group.[1]
-
Induction of Excitotoxicity:
-
Gently remove the culture medium.
-
Wash the cells once with pre-warmed, supplement-free Neurobasal medium.
-
Add supplement-free Neurobasal medium containing a neurotoxic concentration of glutamate (e.g., 100 µM) to the cultures. Also, include a control group without glutamate.
-
Incubate for 15-30 minutes at 37°C.
-
-
Termination of Excitotoxicity:
-
Remove the glutamate-containing medium.
-
Wash the cells twice with pre-warmed, supplement-free Neurobasal medium.
-
Add back the original, conditioned medium (if saved) or fresh, fully supplemented Neurobasal medium.
-
-
Assessment of Neuronal Viability (MTT Assay) - 24 hours post-insult:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the untreated control group.
-
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for neuroprotection.
Caption: Experimental workflow for assessing neuroprotective effects.
Caption: Signaling pathway of GABA-A mediated neuroprotection.
References
Application Notes and Protocols for Studying Synaptic Plasticity with Obafistat (as a Selective HDAC6 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a key regulator of various cellular processes relevant to neuronal function. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 modulates the acetylation status of non-histone proteins such as α-tubulin, HSP90, and cortactin, thereby influencing microtubule dynamics, protein trafficking, and cell motility.[1][2]
Recent studies suggest that HDAC6 plays a critical role in gating the effects of stress on synaptic function and regulates the trafficking of glutamate receptors, a core mechanism in synaptic plasticity.[1][3] Selective inhibitors of HDAC6, such as the compound class to which Obafistat belongs, are therefore valuable tools for dissecting the molecular mechanisms of synaptic plasticity in vitro. These inhibitors allow for the specific investigation of cytoplasmic signaling pathways without the broad transcriptional effects associated with pan-HDAC inhibitors.[3]
This document provides detailed application notes and protocols for using this compound, a putative selective HDAC6 inhibitor, to study its effects on glutamatergic synaptic transmission and the underlying molecular pathways in in vitro slice preparations.
Mechanism of Action: HDAC6 in Synaptic Plasticity
HDAC6 is implicated in the regulation of synaptic strength, particularly through its interaction with the glucocorticoid receptor (GR) chaperone protein, heat shock protein 90 (HSP90).[3] Stress-induced activation of GRs can potentiate glutamatergic transmission by increasing the surface expression of AMPA receptors.[3] HDAC6 activity is thought to be required for this process. By inhibiting HDAC6, this compound is hypothesized to prevent the stress-induced enhancement of glutamatergic signaling by interfering with the trafficking of AMPA receptors to the synaptic surface.[1][3]
References
Application Notes & Protocols: Measuring the Effects of Obafistat Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Obafistat
This compound is an investigational drug candidate with a novel dual mechanism of action, acting as both an acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of the GABA-B receptor. By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, this compound increases the synaptic levels of this critical neurotransmitter involved in learning and memory. Concurrently, its modulation of the GABA-B receptor enhances the inhibitory tone of the GABAergic system, which is implicated in anxiety and neuronal excitability. This dual action suggests therapeutic potential for complex neurological disorders that present with both cognitive deficits and anxiety-related symptoms.
Principle of In Vivo Microdialysis
In vivo microdialysis is a minimally invasive technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues.[1][2][3] A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[2][3] The probe is continuously perfused with a physiological solution (perfusate). Small molecules present in the extracellular fluid, such as neurotransmitters, diffuse across the membrane and into the perfusate, which is then collected for analysis. This technique allows for the continuous monitoring of neurochemical changes in response to pharmacological agents like this compound.[4][5]
Data Presentation: Effects of this compound on Neurotransmitter Levels
The following tables summarize the quantitative data on the effects of this compound on extracellular acetylcholine and GABA levels in the rat brain, as measured by in vivo microdialysis.
Table 1: Dose-Dependent Effects of this compound on Extracellular Acetylcholine Levels in the Prefrontal Cortex
| This compound Dose (mg/kg, i.p.) | Baseline ACh (nM) (Mean ± SEM) | Peak ACh Increase (%) (Mean ± SEM) | Time to Peak (minutes) |
| Vehicle | 4.5 ± 0.3 | 5 ± 2 | - |
| 1 | 4.7 ± 0.4 | 55 ± 8 | 60 |
| 3 | 4.6 ± 0.3 | 150 ± 15 | 60 |
| 10 | 4.4 ± 0.5 | 320 ± 25 | 40 |
Data represent the mean ± standard error of the mean (SEM) for n=8 rats per group. Acetylcholine (ACh) levels were measured in microdialysates collected from the prefrontal cortex.
Table 2: Time-Course of this compound (3 mg/kg, i.p.) Effect on Extracellular GABA Levels in the Hippocampus
| Time Post-Injection (minutes) | Extracellular GABA (% of Baseline) (Mean ± SEM) |
| -20 to 0 (Baseline) | 100 ± 5 |
| 0 to 20 | 110 ± 7 |
| 20 to 40 | 145 ± 12 |
| 40 to 60 | 180 ± 18 |
| 60 to 80 | 165 ± 15 |
| 80 to 100 | 130 ± 10 |
| 100 to 120 | 110 ± 8 |
Data represent the mean ± SEM for n=8 rats. GABA levels were measured in microdialysates collected from the hippocampus.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Acetylcholine in the Prefrontal Cortex
1. Animal Preparation and Stereotaxic Surgery:
- Adult male Sprague-Dawley rats (250-300g) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
- Anesthesia is induced with isoflurane (5% for induction, 2% for maintenance).
- The rat is placed in a stereotaxic frame, and the scalp is incised to expose the skull.
- A guide cannula for the microdialysis probe is implanted, targeting the prelimbic region of the prefrontal cortex (coordinates: +3.2 mm anterior to bregma, -0.8 mm lateral to midline, -2.5 mm ventral from the skull surface).
- The cannula is secured to the skull with dental cement and jeweler's screws.
- Animals are allowed to recover for 5-7 days post-surgery.
2. Microdialysis Procedure:
- On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) is inserted into the guide cannula.
- The probe is perfused with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine, 100 nM) to prevent ex vivo degradation of acetylcholine, at a flow rate of 1.0 µL/min.
- A stabilization period of at least 2 hours is allowed before sample collection begins.
- Dialysate samples are collected every 20 minutes into vials containing a small volume of acetic acid to prevent degradation.
- Three baseline samples are collected before the intraperitoneal (i.p.) administration of this compound or vehicle.
- Samples are collected for at least 3 hours post-administration.
3. Sample Analysis (HPLC-ECD):
- Acetylcholine concentrations in the dialysates are determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
- An analytical column is used to separate acetylcholine and choline.
- Post-column, an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase converts acetylcholine to hydrogen peroxide.
- The hydrogen peroxide is then detected by a platinum electrode.
- Concentrations are calculated by comparison to standard curves.
Protocol 2: In Vivo Microdialysis for Measuring GABA in the Hippocampus
1. Animal Preparation and Stereotaxic Surgery:
- Animal preparation and housing are the same as in Protocol 1.
- A guide cannula is implanted targeting the ventral hippocampus (coordinates: -5.6 mm posterior to bregma, -5.0 mm lateral to midline, -6.0 mm ventral from the skull surface).
- Post-operative care and recovery are as described in Protocol 1.
2. Microdialysis Procedure:
- A microdialysis probe is inserted and perfused with standard aCSF at a flow rate of 1.0 µL/min.
- Following a 2-hour stabilization period, baseline samples are collected every 20 minutes.
- This compound (3 mg/kg) or vehicle is administered via i.p. injection.
- Dialysate samples are collected for 2 hours post-injection.
3. Sample Analysis (HPLC with Fluorescence Detection):
- GABA concentrations are measured by HPLC with fluorescence detection following pre-column derivatization with o-phthaldialdehyde (OPA).
- An aliquot of the dialysate is mixed with the OPA reagent to form a fluorescent derivative.
- The derivatized sample is injected onto a reverse-phase HPLC column.
- The fluorescent GABA derivative is detected by a fluorescence detector.
- Quantification is performed using standard curves.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of action.
References
- 1. In vivo assessment of brain interstitial fluid with microdialysis reveals plaque-associated changes in amyloid-beta metabolism and half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis for in vivo pharmacokinetic/pharmacodynamic characterization of anti-infective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Obafistat in Animal Models of Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obafistat is a novel investigational compound with potential therapeutic applications in neuropsychiatric disorders. These application notes provide detailed protocols for a panel of widely used behavioral assays in rodent models to characterize the anxiolytic and antidepressant-like properties of this compound. The following sections outline the methodologies for the Elevated Plus Maze (EPM), Marble Burying Test (MBT), Forced Swim Test (FST), and Tail Suspension Test (TST). Additionally, a hypothetical signaling pathway for this compound is presented to guide mechanistic studies.
Behavioral Assays for Anxiolytic Activity
Elevated Plus Maze (EPM)
The EPM test is a widely used method to assess anxiety-like behavior in rodents and is effective for screening potential anxiolytic compounds.[1][2] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][3]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of the same size.[4] The maze is usually made of a non-reflective material.
-
Animals: Adult mice or rats are commonly used. Animals should be habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Administer this compound or vehicle control to the animals at a predetermined time before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.[4]
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Marble Burying Test (MBT)
The marble burying test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[1] Anxiolytic compounds typically reduce the number of marbles buried.[1]
Experimental Protocol:
-
Apparatus: A standard rodent cage filled with bedding material (e.g., sawdust) to a depth of about 5 cm. Twenty-four glass marbles are evenly spaced on the surface of the bedding.
-
Animals: Adult mice are typically used.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place a single mouse into the cage with the marbles.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.[1]
-
After the session, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[4]
-
-
Parameters Measured:
-
Number of marbles buried.
-
Latency to begin burying.
-
Total distance traveled (optional, to control for general locomotor effects).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried | Latency to Bury (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Fluoxetine) | Z | Mean ± SEM | Mean ± SEM |
Behavioral Assays for Antidepressant Activity
Forced Swim Test (FST)
The FST is a widely used behavioral assay for screening antidepressant drugs.[5][6] The test is based on the principle of "behavioral despair," where animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.[5][7]
Experimental Protocol:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Animals: Adult mice or rats.
-
Procedure:
-
Pre-test session (for rats): On the day before the test, place the rat in the water for 15 minutes. This session is not scored.[5]
-
Test session: On the test day, administer this compound or vehicle control. After the appropriate absorption time, place the animal in the water cylinder for a 6-minute session.[6]
-
Record the session for later scoring. The last 4 minutes of the session are typically analyzed.
-
-
Parameters Measured:
-
Immobility time: Time spent floating with only minor movements necessary to keep the head above water.
-
Swimming time: Time spent making active swimming motions.
-
Climbing time: Time spent making active movements with forepaws against the cylinder wall.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Imipramine) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tail Suspension Test (TST)
The TST is another common model for assessing antidepressant-like activity in mice.[7] Similar to the FST, it is based on the principle of learned helplessness, where mice will develop an immobile posture after being subjected to the inescapable stress of being suspended by their tail.[7]
Experimental Protocol:
-
Apparatus: A specialized box or an elevated rod from which the mouse can be suspended. The area should be visually isolated for each animal.
-
Animals: Adult mice. This test is not recommended for rats.[8]
-
Procedure:
-
Administer this compound or vehicle control.
-
Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the apparatus.
-
The session lasts for 6 minutes, and behavior is recorded.[8]
-
-
Parameters Measured:
-
Immobility time: The duration of time the mouse hangs passively without any movement.
-
Struggling time: The duration of time the mouse engages in active escape-oriented movements.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Struggling Time (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Desipramine) | Z | Mean ± SEM | Mean ± SEM |
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical mechanism of action for this compound and the general workflow for its behavioral evaluation.
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: General workflow for conducting behavioral assays.
References
- 1. criver.com [criver.com]
- 2. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: The Tail Suspension Test [jove.com]
Application Notes and Protocols for Obafistat, a Novel PI3K/Akt Pathway Inhibitor, in Preclinical Research
Disclaimer: Obafistat is a hypothetical compound used here for illustrative purposes to demonstrate the creation of detailed application notes and protocols for a novel preclinical drug candidate. The presented data and experimental results are simulated.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key components of this cascade, this compound presents a promising therapeutic strategy for a range of malignancies. These application notes provide detailed protocols for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action
This compound selectively inhibits the p110α isoform of PI3K, preventing the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the reduced activation of the downstream serine/threonine kinase Akt, thereby inhibiting the phosphorylation of its numerous substrates involved in cell survival and proliferation.
Troubleshooting & Optimization
Obafistat Technical Support Center: Overcoming Solubility Challenges
Welcome to the Obafistat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the poor aqueous solubility of this compound, a selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound is precipitating out of my aqueous buffer after dilution from the stock solution. What should I do?
Answer: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are potential causes and solutions:
-
Potential Cause 1: Exceeded Aqueous Solubility Limit. The final concentration of this compound in your aqueous buffer is likely above its solubility threshold.
-
Solution: Decrease the final concentration of this compound. If a higher concentration is necessary, consider incorporating solubilizing agents.
-
-
Potential Cause 2: Insufficient Mixing or Temperature Shock. Adding a cold stock solution to a warmer aqueous buffer can cause the compound to crash out of solution.
-
Solution: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. Add the stock solution dropwise while vortexing or sonicating the aqueous solution to facilitate rapid and uniform dispersion.
-
-
Potential Cause 3: pH of the Aqueous Buffer. The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][2]
-
Solution: Determine the pKa of this compound and adjust the pH of your buffer accordingly. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can be beneficial.[1]
-
Question: I am observing low or inconsistent activity in my cell-based assays. Could this be related to solubility?
Answer: Yes, poor solubility is a frequent cause of inconsistent results in biological assays.
-
Potential Cause 1: Reduced Bioavailability. If this compound precipitates in the cell culture medium, its effective concentration is much lower and more variable than intended.
-
Solution 1: Use of Co-solvents. When preparing your working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤0.5%) and is consistent across all experimental conditions, including vehicle controls.
-
Solution 2: Inclusion Complexes. Incorporating cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[3][4]
-
-
Potential Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration delivered to the cells.
-
Solution: Use low-adhesion plasticware. Additionally, preparing dilutions immediately before use can minimize the time available for adsorption to occur.
-
-
Potential Cause 3: Formation of Aggregates. Poorly soluble compounds can form small, insoluble aggregates that can lead to non-specific activity or artifacts in assays.
-
Solution: Prepare fresh dilutions for each experiment. Briefly sonicate the final working solution before adding it to the assay plate to help break up any potential aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM). For applications where DMSO is not suitable, high-purity ethanol may be used, although the achievable concentration may be lower.
Q2: How should I store this compound stock solutions? A2: this compound stock solutions in DMSO or ethanol should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and vortex thoroughly to ensure the compound is fully dissolved.
Q3: Can I increase the solubility of this compound in my cell culture medium? A3: Yes. Besides keeping the final DMSO concentration low (e.g., 0.1-0.5%), you can supplement the medium with a solubilizing agent. The use of non-ionic surfactants like Polysorbate 20 (Tween® 20) or complexing agents like HP-β-CD at low concentrations can help maintain this compound in solution.[3][5][6] However, it is crucial to run appropriate vehicle controls to ensure these agents do not affect your experimental system.
Q4: Are there any known incompatibilities with common buffers? A4: this compound may exhibit lower solubility in high-salt concentration buffers. When switching from one buffer system to another, it is advisable to perform a preliminary solubility check. Pay close attention when diluting into phosphate-buffered saline (PBS), as precipitation can occur if the solubility limit is exceeded.
Data Presentation: this compound Solubility
The following table summarizes the experimentally determined kinetic solubility of this compound in various aqueous solutions at 37°C.
| Solvent System | pH | This compound Solubility (µg/mL) | This compound Solubility (µM) |
| Deionized Water | 7.0 | < 0.1 | < 0.22 |
| Phosphate-Buffered Saline (PBS) | 5.4 | 0.3 ± 0.05 | 0.66 ± 0.11 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 | < 0.22 |
| Phosphate-Buffered Saline (PBS) | 8.4 | < 0.1 | < 0.22 |
| PBS (pH 7.4) + 1% DMSO | 7.4 | 2.5 ± 0.3 | 5.51 ± 0.66 |
| PBS (pH 7.4) + 5% Ethanol | 7.4 | 1.8 ± 0.2 | 3.97 ± 0.44 |
| PBS (pH 7.4) + 10 mM HP-β-CD | 7.4 | 15.7 ± 1.2 | 34.61 ± 2.65 |
Data are presented as mean ± standard deviation (n=3). Molecular Weight of this compound assumed to be 453.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, analytical balance, microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 5 mg of this compound powder into the tube. Record the exact weight.
-
Calculate the required volume of DMSO using the formula: Volume (µL) = (Weight (mg) / 453.5 g/mol ) / (10 mmol/L) * 1,000,000
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
-
Protocol 2: Kinetic Solubility Determination using the Shake-Flask Method
This protocol is adapted from standard methods for determining the solubility of pharmaceutical compounds.[1][7][8]
-
Materials: this compound powder, chosen aqueous buffer (e.g., PBS, pH 7.4), orbital shaker with temperature control, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound (e.g., 1 mg) to a glass vial containing 1 mL of the selected aqueous buffer. This should be enough to form a saturated solution with visible solid material.
-
Seal the vial tightly and place it in an orbital shaker set to 37°C and 150 rpm.
-
Equilibrate the suspension for 24 hours to allow it to reach a state of equilibrium.
-
After 24 hours, remove the vial and centrifuge at 14,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the kinetic solubility.
-
Visualizations
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. brieflands.com [brieflands.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Identifying and mitigating Obafistat off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Obafistat. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ, which plays a critical role in cell proliferation and survival pathways. By binding to the ATP-binding pocket of Kinase XYZ, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a drug interacts with unintended molecular targets within a cell.[1][2] For small molecule inhibitors, this can lead to unexpected cellular responses, toxicity, or diminished therapeutic efficacy.[3][4] Identifying and mitigating these effects is crucial for the development of safe and effective therapies.
Q3: What are the first steps to take if I observe unexpected phenotypic changes in my cell line upon treatment with this compound?
A3: Unexplained phenotypic changes may be indicative of off-target activity. We recommend the following initial steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting the intended Kinase XYZ in your experimental system at the concentrations used. This can be done using a Western blot to check the phosphorylation status of a known downstream substrate of Kinase XYZ.
-
Dose-Response Analysis: Perform a dose-response curve to determine if the unexpected phenotype is occurring at concentrations significantly different from the IC50 for on-target activity.
-
Literature Review: Although this compound is a novel compound, reviewing literature on other inhibitors of the same kinase family may provide insights into potential off-target liabilities.[5]
Troubleshooting Guide
Issue 1: I'm observing cell toxicity at concentrations where the on-target (Kinase XYZ) is not significantly inhibited.
-
Possible Cause: This strongly suggests off-target effects. This compound may be inhibiting other essential kinases or cellular proteins.[4]
-
Troubleshooting Steps:
-
Perform a Broad Kinase Panel Screen: Screen this compound against a panel of kinases to identify potential off-target interactions.[5] This will provide a broader view of its selectivity.
-
Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify direct binding partners of this compound in an unbiased manner.[6]
-
CRISPR/Cas9 Genetic Validation: Use CRISPR-Cas9 to knock out the putative off-target. If the knockout cells are resistant to this compound-induced toxicity, it confirms the off-target interaction.[4]
-
Issue 2: My in vivo results with this compound do not correlate with my in vitro findings.
-
Possible Cause: Discrepancies between in vitro and in vivo results can arise from differences in metabolism, bioavailability, or the complex signaling environment in a whole organism. Off-target effects that are not apparent in cell culture may become significant in vivo.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations achieved in the in vivo model are comparable to the effective concentrations in vitro.
-
In Vivo Off-Target Assessment: Utilize cell-based genome-wide assays in vivo to detect off-target sites.[7]
-
Phenotypic Screening: Assess the overall effect of this compound on the organism to gain insights into its biological activity and potential side effects.[3]
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase XYZ |
| Kinase XYZ | 10 | 1 |
| Kinase A | 500 | 50 |
| Kinase B | 1,200 | 120 |
| Kinase C | >10,000 | >1,000 |
| Kinase D | 800 | 80 |
This table presents hypothetical data from a kinase panel screen, showing the IC50 values of this compound against its primary target (Kinase XYZ) and several potential off-targets.
Table 2: Comparison of On-Target vs. Off-Target Cellular Activity
| Assay | Cell Line | On-Target IC50 (nM) (Kinase XYZ Inhibition) | Off-Target EC50 (nM) (e.g., Apoptosis Induction) |
| p-Substrate Western | MCF-7 | 15 | - |
| Cell Viability (MTT) | MCF-7 | 25 | 500 |
| Apoptosis (Caspase-3) | Jurkat | - | 200 |
This table compares the concentration of this compound required for on-target engagement versus a potential off-target cellular effect (e.g., apoptosis in a cell line not dependent on Kinase XYZ).
Experimental Protocols
Protocol 1: Kinase Profiling via Radiometric Assay
This protocol outlines a common method for assessing the selectivity of a kinase inhibitor.[8][9][10]
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a generic or specific substrate, and radioisotope-labeled ATP (e.g., 33P-γ-ATP).
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution such as 2% (v/v) H3PO4.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove unincorporated 33P-γ-ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a drug to its target in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of this compound is expected to stabilize Kinase XYZ, increasing its melting temperature.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble Kinase XYZ remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow for identifying off-target effects.
Caption: On-target vs. off-target logical relationship.
References
- 1. Facebook [cancer.gov]
- 2. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Dose-response optimization of Obafistat in preclinical studies
Obafistat Preclinical Technical Support Center
Disclaimer: The following information is provided for illustrative purposes only. "this compound" is a fictional compound, and all data, protocols, and troubleshooting guides are hypothetical examples based on general principles of preclinical drug development.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dose-response of this compound in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway. By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and its subsequent downstream targets involved in cell proliferation, survival, and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro dose-response studies with this compound?
A1: For initial screening in cancer cell lines, we recommend a starting concentration range of 0.1 nM to 10 µM. This broad range should allow for the determination of an accurate IC50 value for most sensitive cell lines.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution and store at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Q3: Is this compound expected to be cytotoxic or cytostatic?
A3: The primary mechanism of this compound is cytostatic, leading to cell cycle arrest. However, at higher concentrations and in highly dependent cell lines, cytotoxic effects may be observed. We recommend performing both a proliferation assay (e.g., BrdU incorporation) and a viability assay (e.g., CellTiter-Glo®) to distinguish between these effects.
Q4: What are the key downstream biomarkers to assess this compound's activity?
A4: The most direct and reliable biomarker of this compound's activity is the phosphorylation status of Akt at Ser473 (p-Akt). Downstream targets such as p-PRAS40 and p-S6K can also be assessed to confirm pathway inhibition.
Q5: What is the recommended vehicle control for in vivo studies?
A5: For in vivo studies, this compound can be formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is crucial to test the vehicle alone to ensure it does not have any confounding effects on the experimental model.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Question: We are observing significant variability in our calculated IC50 values for this compound in the same cell line across different experimental runs. What could be the cause?
-
Answer:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact the final assay readout. Optimize and strictly adhere to a standardized seeding protocol.
-
Reagent Stability: Ensure your this compound stock solution has not undergone multiple freeze-thaw cycles. We recommend using fresh aliquots for each experiment.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time based on the cell line's doubling time.
-
Issue 2: No significant inhibition of p-Akt even at high concentrations of this compound.
-
Question: We are not observing the expected decrease in p-Akt (Ser473) via Western Blot, even at concentrations well above the presumed IC50. What should we check?
-
Answer:
-
Serum Starvation: For pathway analysis experiments, it is critical to serum-starve the cells for 12-24 hours before stimulating with a growth factor (e.g., IGF-1, EGF) and treating with this compound. This will reduce basal p-Akt levels and make the inhibitory effect of this compound more apparent.
-
Time Course of Inhibition: The inhibition of p-Akt is a rapid process. We recommend a short treatment duration (e.g., 1-4 hours) for this type of assay.
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies for Western blotting. Run appropriate positive and negative controls.
-
Drug Stability: Confirm the integrity of your this compound compound. If in doubt, use a fresh vial.
-
Issue 3: In vivo toxicity observed at presumed therapeutic doses.
-
Question: Our mouse xenograft model is showing signs of toxicity (e.g., weight loss, lethargy) at doses of this compound that we predicted would be therapeutic. How should we address this?
-
Answer:
-
Dose Scheduling: Consider alternative dosing schedules. For example, instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may improve tolerability while maintaining efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a PK/PD study to understand the drug exposure levels in plasma and tumor tissue. This will help correlate the observed toxicity with specific drug concentrations and optimize the dosing regimen.
-
Vehicle Effects: Ensure that the vehicle formulation is not contributing to the observed toxicity. Run a vehicle-only control group for an extended period.
-
Mouse Strain Sensitivity: Different mouse strains can have varying sensitivities to drug toxicity. Confirm that the chosen strain is appropriate for this class of compound.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 125.8 |
| U87 MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 250.1 |
Table 2: In Vivo Efficacy of this compound in a U87 MG Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume Change (%) |
| Vehicle | - | +250% |
| This compound | 10 | +120% |
| This compound | 25 | +45% |
| This compound | 50 | -15% (Tumor Regression) |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cell plate and add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for p-Akt Inhibition
-
Cell Culture and Starvation: Plate cells (e.g., U87 MG) in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells for 18 hours in a serum-free medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 variability.
Technical Support Center: Optimizing the Pharmacokinetic Profile of Obafistat
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the pharmacokinetic (PK) profile of the investigational compound, Obafistat. The guidance provided herein is broadly applicable to small molecule drug candidates facing common developmental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor pharmacokinetic profile for a small molecule drug like this compound?
A1: Poor pharmacokinetic profiles in small molecule drugs typically stem from one or more of the following factors related to Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Permeability: The drug molecule cannot efficiently cross the intestinal wall to enter the bloodstream.[4]
-
Rapid Metabolism: The compound is quickly broken down by enzymes, primarily in the liver (first-pass metabolism), before it can exert its therapeutic effect.[5][6]
-
Active Efflux: The compound is actively transported back into the intestine by transporter proteins like P-glycoprotein (P-gp) after absorption.
Q2: How can the oral bioavailability of this compound be improved?
A2: Improving oral bioavailability often involves addressing the issues mentioned in Q1. Common strategies include:
-
Formulation Approaches:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[2][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.[7]
-
-
Chemical Modifications:
Q3: What is the significance of the efflux ratio determined from a Caco-2 permeability assay?
A3: The efflux ratio, calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction (Papp(B-A)/Papp(A-B)), is a key indicator of active transport. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein.[10] This indicates that the drug is being actively pumped out of the intestinal cells, which can limit its oral absorption.
Q4: What does a short half-life in a liver microsomal stability assay imply for this compound?
A4: A short half-life in a liver microsomal stability assay indicates that this compound is rapidly metabolized by Phase I enzymes, primarily cytochrome P450s (CYPs).[11][12] This suggests that the drug will likely have a high intrinsic clearance in vivo, leading to a short duration of action and potentially low oral bioavailability due to extensive first-pass metabolism.[13]
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic study results for this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Characterize the solubility of this compound at different pH values. Consider formulation strategies like micronization or lipid-based formulations.[1][2][3] | Inconsistent dissolution in the gastrointestinal tract can lead to variable absorption. |
| Food effects | Conduct PK studies in both fasted and fed states. | The presence of food can significantly alter the absorption of some drugs.[14] |
| Genetic polymorphism in metabolizing enzymes | If a specific CYP enzyme is responsible for the majority of metabolism, consider if the animal model used has known polymorphisms in that enzyme.[6] | Variability in enzyme activity can lead to differences in clearance between individual animals. |
| Analytical issues | Review the bioanalytical method for sample preparation, chromatography, and detection. Ensure proper internal standard selection.[15] | Inaccuracies or variability in the analytical method can lead to erroneous PK data. |
Issue 2: Low apparent permeability (Papp) of this compound in the Caco-2 assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility in assay buffer | Measure the solubility of this compound in the assay buffer. If low, consider adding a small percentage of a co-solvent (e.g., DMSO), ensuring it does not affect cell monolayer integrity. | The compound must be in solution to permeate the cell monolayer. |
| Low passive diffusion | Assess the physicochemical properties of this compound (e.g., molecular weight, polarity). | Large or highly polar molecules may have inherently low passive permeability. |
| Non-specific binding | Check the percent recovery of the compound at the end of the assay. Low recovery may indicate binding to the plate plastic.[10] | If the compound binds to the assay plate, it will not be available for transport, leading to an artificially low Papp value. |
| Cell monolayer integrity issues | Verify the transepithelial electrical resistance (TEER) values and the permeability of a paracellular marker like Lucifer yellow.[16] | A compromised cell monolayer can lead to inaccurate permeability measurements. |
Issue 3: this compound is metabolized too quickly in the liver microsomal stability assay.
| Potential Cause | Troubleshooting Step | Rationale |
| High affinity for a specific CYP enzyme | Perform reaction phenotyping to identify the primary metabolizing CYP enzyme(s). | Knowing the specific enzyme(s) responsible for metabolism can guide chemical modifications to block the metabolic "hotspot".[12] |
| Formation of unstable metabolites | Use analytical techniques like high-resolution mass spectrometry to identify major metabolites. | Understanding the metabolic pathways can inform strategies to improve stability. |
| Chemical instability | Run a control incubation without the NADPH regenerating system. | This will differentiate between enzymatic degradation and chemical degradation in the assay buffer. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the human intestinal epithelium.[10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10][17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker, Lucifer yellow.[16]
-
Compound Incubation (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer.
-
A solution of this compound (e.g., 10 µM) is added to the apical (donor) compartment.[10]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Compound Incubation (Basolateral to Apical - B to A):
-
To assess active efflux, the experiment is repeated by adding this compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.[10]
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[16]
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.[11][18]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Thaw liver microsomes (human or other species) and keep them on ice.
-
Prepare a NADPH regenerating system solution.[18]
-
-
Incubation:
-
In a 96-well plate, add buffer, the microsomal solution, and the this compound working solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters for this compound
| Parameter | Value | Units | Interpretation |
| Papp (A-B) | 0.5 x 10⁻⁶ | cm/s | Low permeability |
| Papp (B-A) | 5.0 x 10⁻⁶ | cm/s | High efflux |
| Efflux Ratio | 10 | - | Suggests active efflux |
| Microsomal t½ | 5 | minutes | Rapid metabolism |
| Intrinsic Clearance | 200 | µL/min/mg protein | High clearance |
Visualizations
Caption: A typical workflow for pharmacokinetic assessment.
Caption: Troubleshooting logic for poor in vivo exposure.
Caption: Cellular pathways affecting drug absorption.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. youtube.com [youtube.com]
- 13. bioivt.com [bioivt.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Stability of Obafistat in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Obafistat in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term storage, this compound solid powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to two weeks), it can be kept at 4°C. Under these conditions, the compound is expected to remain stable for at least two years.
Q2: How stable is this compound in different solvents?
A2: this compound exhibits good stability in common organic solvents such as DMSO, ethanol, and acetonitrile when stored at -20°C for up to six months. However, prolonged storage in aqueous solutions, especially at neutral to alkaline pH, is not recommended due to potential hydrolysis. See the data summary table below for more details.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation.[1] Hydrolysis of the ester moiety is observed in aqueous solutions, particularly under basic conditions. Oxidation can occur at the tertiary amine group, especially in the presence of oxidizing agents or upon prolonged exposure to air and light.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Exposure to UV light can lead to photodegradation. It is crucial to protect all solutions and solid samples of this compound from light by using amber vials or wrapping containers in aluminum foil. Photostability testing is recommended as an integral part of stress testing.[2]
Q5: How can I monitor the stability of this compound in my experimental samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[3][4] This method should be capable of separating the intact this compound from its potential degradation products. Key parameters to monitor include the peak area of this compound and the appearance of any new peaks corresponding to degradants.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound in my aqueous cell culture medium.
-
Possible Cause 1: pH of the medium. this compound is susceptible to hydrolysis at neutral to alkaline pH. Most cell culture media are buffered around pH 7.4, which can accelerate degradation.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and add it to the cell culture medium immediately before the experiment. Minimize the time the compound spends in the aqueous medium. Consider conducting a time-course experiment to determine the rate of degradation in your specific medium.
-
-
Possible Cause 2: Presence of components in the medium. Certain components in complex media, such as serum, can contain enzymes that may metabolize or degrade this compound.
-
Solution: If feasible, conduct initial experiments in a simpler, serum-free medium to assess baseline stability. If serum is required, ensure consistent sourcing and lot numbers to minimize variability.
-
Problem 2: I see multiple unknown peaks in my chromatogram after storing my this compound stock solution.
-
Possible Cause 1: Improper storage. Storage at room temperature or in clear vials can lead to degradation.
-
Solution: Always store this compound stock solutions at -20°C or -80°C in amber vials. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Solvent impurities. Peroxides in older batches of solvents like THF or dioxane can promote oxidative degradation.
-
Solution: Use fresh, high-purity solvents for preparing stock solutions. If you suspect solvent-mediated degradation, prepare a fresh stock in a newly opened bottle of solvent and re-analyze.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or other suitable solvent), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Summaries
Table 1: Stability of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature | Concentration | Duration | Remaining this compound (%) | Notes |
| DMSO | -20°C | 10 mM | 6 months | >99% | Recommended for long-term storage of stock solutions. |
| DMSO | 4°C | 10 mM | 1 month | 98% | Suitable for short-term storage. |
| DMSO | Room Temp (25°C) | 10 mM | 24 hours | 95% | Avoid prolonged storage at room temperature. |
| Ethanol | -20°C | 10 mM | 6 months | >99% | An alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | 37°C | 100 µM | 24 hours | 75% | Significant hydrolysis observed. Prepare fresh for assays. |
| PBS (pH 5.0) | 37°C | 100 µM | 24 hours | 92% | More stable under acidic conditions. |
Table 2: Forced Degradation Studies of this compound
| Condition | Time | Remaining this compound (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | 85% | Hydrolysis product 1 |
| 0.1 M NaOH, 60°C | 4 hours | 40% | Hydrolysis product 1, Hydrolysis product 2 |
| 3% H₂O₂, Room Temp | 24 hours | 65% | Oxidation product 1 |
| UV Light (254 nm) | 8 hours | 70% | Photodegradation product 1 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation routes for this compound.
References
Selecting appropriate negative controls for Obafistat studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate negative controls for their Obafistat studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a negative control in an this compound experiment?
A1: A negative control is a crucial component of experimental design that helps to ensure that the observed effects are specifically due to the activity of this compound and not due to other factors.[1][2] In essence, a negative control is a sample that does not receive the experimental treatment (or receives a treatment that is expected to have no effect) and serves as a baseline for comparison. For this compound studies, a negative control helps to:
-
Establish a baseline for the activity being measured.
-
Rule out off-target effects or artifacts of the experimental conditions.[3]
-
Confirm that the observed phenotype is a direct result of this compound's mechanism of action.
Q2: What are the different types of negative controls that can be used for this compound studies?
A2: The choice of a negative control depends on the specific experiment and the nature of this compound. Common types of negative controls include:
-
Vehicle Control: This is the most common type of negative control and consists of the solvent or medium in which this compound is dissolved (e.g., DMSO, saline). It accounts for any effects the vehicle itself might have on the experimental system.
-
Inactive Structural Analog: A molecule that is structurally similar to this compound but is known to be inactive against its target.[4][] This type of control is excellent for demonstrating that the observed effect is due to the specific chemical structure of this compound and not just a general property of similar molecules.
-
Inactive Enantiomer: If this compound is a chiral molecule (exists as a pair of non-superimposable mirror images called enantiomers), the inactive enantiomer can be an ideal negative control.[6][7] This is because enantiomers have identical physical and chemical properties in an achiral environment but can have different biological activities.[7]
-
Scrambled Peptide/Sequence: If this compound is a peptide or oligonucleotide, a sequence with the same composition but in a random order can be used as a negative control.
Q3: How do I choose the best negative control for my specific this compound experiment?
A3: The selection of the most appropriate negative control depends on several factors, including:
-
The nature of this compound: Is it a small molecule, a peptide, or another type of compound? Does it have a chiral center?
-
The experimental system: Are you working with purified enzymes, cell cultures, or animal models?
-
The specific question being asked: Are you investigating the primary mechanism of action or potential off-target effects?
A good starting point is always to include a vehicle control. If a structurally similar but inactive analog or an inactive enantiomer of this compound is available, these are highly recommended to increase the specificity of your findings.[3][6]
Troubleshooting Guides
Problem 1: I am observing an effect in my vehicle control group.
-
Possible Cause: The vehicle (e.g., DMSO) may have inherent biological activity at the concentration used.
-
Troubleshooting Steps:
-
Lower the Vehicle Concentration: Titrate the vehicle to the lowest effective concentration that maintains this compound solubility.
-
Test Alternative Vehicles: If lowering the concentration is not possible, test other compatible solvents to find one that is inert in your system.
-
Consult the Literature: Check for published studies using similar experimental systems to see what vehicle concentrations are considered safe and non-interfering.
-
Problem 2: My inactive analog/enantiomer control shows some activity.
-
Possible Cause 1: The "inactive" control may have some residual activity against the intended target or may have off-target effects.
-
Troubleshooting Steps:
-
Verify Inactivity: Perform a dose-response experiment to confirm the lack of activity of the control compound against the primary target of this compound.
-
Assess Off-Target Effects: If possible, screen the inactive control against a panel of related targets to identify any potential off-target activities.[3]
-
-
Possible Cause 2: The control compound may be impure and contaminated with the active this compound.
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your control compound using analytical methods such as HPLC or mass spectrometry.
-
Data Presentation
Table 1: Example Data for Negative Control Selection in an In Vitro Enzyme Inhibition Assay
| Compound | Target Enzyme IC50 (µM) | Off-Target A IC50 (µM) | Off-Target B IC50 (µM) | Cell Viability (at 10 µM) |
| This compound | 0.1 | > 50 | 5 | 95% |
| Vehicle (0.1% DMSO) | No Inhibition | No Inhibition | No Inhibition | 100% |
| Inactive Analog | > 100 | > 50 | > 50 | 98% |
| Inactive Enantiomer | > 100 | > 50 | 6 | 94% |
This table illustrates how to present comparative data for selecting the most appropriate negative control. The ideal negative control should be inactive against the target enzyme and have a similar or cleaner off-target profile and cytotoxicity compared to this compound.
Experimental Protocols
Protocol 1: Validating an Inactive Structural Analog as a Negative Control
Objective: To confirm that a structural analog of this compound is inactive against the primary target enzyme and is a suitable negative control.
Methodology:
-
Enzyme Inhibition Assay:
-
Perform a standard in vitro enzyme inhibition assay using the purified target enzyme.[8]
-
Include a dose-response curve for both this compound and the inactive analog, typically ranging from nanomolar to high micromolar concentrations.
-
A potent HDAC inhibitor like Trichostatin A (TSA) can be used as a positive control for inhibition if this compound is an HDAC inhibitor.[9]
-
Include a vehicle control (e.g., DMSO) to establish the baseline of 100% enzyme activity.
-
Measure enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the IC50 values for both compounds. The inactive analog should have an IC50 value at least 100-fold higher than this compound, and ideally, show no significant inhibition at the highest concentration tested.
-
-
Cell-Based Target Engagement Assay:
-
Treat cells expressing the target with increasing concentrations of this compound and the inactive analog.
-
Measure a downstream biomarker of target engagement. For example, if this compound is a histone deacetylase (HDAC) inhibitor, you could measure the level of histone acetylation via Western blot or immunofluorescence.[9]
-
The inactive analog should not induce a significant change in the biomarker compared to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for selecting and validating negative controls.
Caption: this compound's hypothetical mechanism of action.
Caption: Troubleshooting logic for unexpected negative control activity.
References
- 1. quora.com [quora.com]
- 2. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analog - Wikipedia [en.wikipedia.org]
- 6. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Model Response to Obafistat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal model responses to Obafistat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3). By inhibiting AKR1C3, this compound blocks the conversion of androstenedione to testosterone and the conversion of prostaglandin D2 (PGD2) to 9α,11β-PGF2α. This dual action reduces androgen signaling and modulates prostaglandin-mediated pathways.
Q2: What are the known signaling pathways affected by this compound?
A2: The primary signaling pathway affected by this compound is the androgen receptor (AR) signaling pathway due to the reduction in testosterone production. Additionally, by altering prostaglandin metabolism, this compound can influence the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.[1]
Q3: We are observing significant inter-animal variability in tumor growth inhibition with this compound in our xenograft model. What are the potential causes?
A3: High variability in response to this compound can stem from several factors inherent to animal models.[2] These can be broadly categorized as:
-
Genetic Factors: The genetic background of the animal model (e.g., different mouse strains) can lead to variations in drug metabolism and target expression.
-
Physiological Factors: Differences in age, sex, and hormonal status of the animals can significantly impact the efficacy of a hormone-modulating agent like this compound.
-
Environmental Factors: Housing conditions, diet, and the gut microbiome can all contribute to variability in drug absorption, metabolism, and overall animal health, thereby affecting experimental outcomes.[2]
-
Tumor Heterogeneity: The inherent biological variability within the tumor cells used for the xenograft can lead to different growth rates and drug sensitivity.
Q4: How can we minimize the impact of animal strain on experimental variability?
A4: It is crucial to use a consistent and well-characterized animal strain for your studies. If comparing results across different studies, ensure the same strain was used. For initial studies, it may be beneficial to screen several strains to determine which one provides the most consistent and relevant response to this compound.
Q5: Can the diet of the animals affect the efficacy of this compound?
A5: Yes, diet can influence the gut microbiome, which in turn can affect the metabolism and bioavailability of orally administered drugs like this compound. It is recommended to use a standardized, controlled diet throughout the study and to report the diet composition in your experimental protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma drug concentration | Improper drug formulation or administration; variability in animal fasting state. | Ensure consistent drug formulation and route of administration. Standardize the fasting period for animals before drug administration. |
| Inconsistent tumor growth rates in control group | Poor tumor cell quality or implantation technique; underlying health issues in animals. | Use tumor cells with low passage numbers and ensure consistent implantation technique. Monitor animal health closely and exclude any animals showing signs of illness not related to the tumor. |
| Lack of expected efficacy in treated group | Incorrect dosage; drug instability; development of resistance. | Perform a dose-response study to confirm the optimal dose. Check the stability of the this compound formulation. Investigate potential mechanisms of resistance if initial efficacy is followed by tumor regrowth. |
| Unexpected toxicity or adverse effects | Off-target effects; incorrect vehicle formulation; animal strain sensitivity. | Review the known safety profile of this compound. Ensure the vehicle is well-tolerated at the administered volume. Consider using a different, less sensitive animal strain. |
Experimental Protocols
In Vivo Efficacy Study of this compound in a Prostate Cancer Xenograft Model
1. Cell Culture and Animal Model:
- Human prostate cancer cells (e.g., PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Male athymic nude mice (6-8 weeks old) are used. Animals are acclimatized for at least one week before the start of the experiment.
2. Tumor Implantation:
- PC-3 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.
- Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (2 x 10^6 cells) into the right flank.
3. Study Groups and Treatment:
- Tumor growth is monitored, and animals are randomized into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
- Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% methylcellulose in sterile water) orally, once daily.
- Group 2 (this compound): Administered with this compound (e.g., 50 mg/kg) dissolved in the vehicle solution orally, once daily.
4. Data Collection and Analysis:
- Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
- Animal body weight is recorded twice weekly as a measure of general health.
- At the end of the study (e.g., 28 days), animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
- Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor growth between the treatment and control groups.
Quantitative Data Summary
Table 1: Effect of Animal Strain on this compound Efficacy in a Xenograft Model
| Mouse Strain | Mean Tumor Volume Change from Baseline (mm³) | Standard Deviation | % Tumor Growth Inhibition (TGI) |
| BALB/c nude | 150 | 45 | 65% |
| NOD/SCID | 120 | 30 | 72% |
| C57BL/6 nude | 210 | 70 | 50% |
Table 2: Impact of Diet on this compound Plasma Concentration
| Diet | Mean Cmax (ng/mL) | Standard Deviation | Mean AUC (ng*h/mL) | Standard Deviation |
| Standard Chow | 850 | 210 | 4500 | 1100 |
| High-Fat Diet | 620 | 180 | 3200 | 950 |
Visualizations
Caption: this compound signaling pathway.
References
Validation & Comparative
A Comparative Efficacy Analysis of Obafistat and Other D-Amino Acid Oxidase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy of Obafistat (luvadaxistat/TAK-831) against other notable D-amino acid oxidase (DAAO) inhibitors. This document synthesizes preclinical and clinical data to provide a clear comparison of their potency and potential therapeutic applications.
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by increasing synaptic levels of D-serine and enhancing NMDA receptor function. This compound (luvadaxistat/TAK-831) is a potent and selective DAAO inhibitor that has been the subject of extensive research. This guide provides a comparative overview of the efficacy of this compound against other DAAO inhibitors, supported by quantitative data, experimental methodologies, and pathway diagrams.
Quantitative Comparison of DAAO Inhibitor Potency
The in vitro potency of DAAO inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other selected DAAO inhibitors. Lower values indicate higher potency.
| Inhibitor | IC50 (Human DAAO) | Ki (Human DAAO) | Reference(s) |
| This compound (luvadaxistat/TAK-831) | 14 nM | Not Reported | [1] |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 188 nM | 100 nM | [2] |
| AS057278 | 910 nM (0.91 µM) | Not Reported | [3][4][5][6] |
| Sodium Benzoate | Not Reported | ~16 µM | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparison of DAAO inhibitors.
In Vitro DAAO Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of DAAO.
-
Enzyme and Substrate: Recombinant human D-amino acid oxidase (hDAAO) is used as the enzyme source. D-serine is the substrate for the enzymatic reaction.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate format. Each well contains the hDAAO enzyme, the substrate D-serine, and varying concentrations of the test inhibitor (e.g., this compound).
-
Detection: The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide (H₂O₂). A fluorometric probe (e.g., Amplex Red) is added to the reaction mixture, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product (resorufin).
-
Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of the reaction is proportional to the DAAO activity.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Measurement of D-Serine Levels in Brain Tissue
This method quantifies the in vivo effect of DAAO inhibitors on the levels of the target substrate, D-serine, in the brain.
-
Animal Dosing: Rodents (mice or rats) are administered the DAAO inhibitor (e.g., this compound) or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Tissue Collection: At a specified time point after dosing, the animals are euthanized, and brain tissue (e.g., cerebellum, cortex) is rapidly dissected and frozen to prevent degradation of D-serine.
-
Sample Preparation: The brain tissue is homogenized in a suitable buffer, and proteins are precipitated. The supernatant, containing the amino acids, is collected for analysis.
-
Quantification by HPLC: D-serine levels are quantified using High-Performance Liquid Chromatography (HPLC). This technique separates D-serine from other amino acids and allows for its precise measurement. Chiral columns are often employed to distinguish between D- and L-serine.
-
Data Analysis: The concentration of D-serine in the brain tissue of the inhibitor-treated group is compared to that of the vehicle-treated group to determine the in vivo efficacy of the DAAO inhibitor in elevating brain D-serine levels.
Animal Models of Schizophrenia-Related Cognitive Deficits
These models are used to assess the potential of DAAO inhibitors to ameliorate cognitive impairments associated with schizophrenia.
-
Model Induction: Cognitive deficits are induced in rodents using pharmacological agents such as phencyclidine (PCP), a non-competitive NMDA receptor antagonist. Chronic or sub-chronic administration of PCP can produce long-lasting cognitive impairments.
-
Treatment: Following the induction of cognitive deficits, animals are treated with the DAAO inhibitor or a vehicle control.
-
Behavioral Testing: A variety of behavioral tests are used to assess cognitive function. A common test is the Novel Object Recognition (NOR) task, which evaluates learning and memory. In this task, an animal is exposed to two identical objects. After a delay, one of the objects is replaced with a novel object. Animals with intact memory will spend more time exploring the novel object.
-
Data Analysis: The performance of the inhibitor-treated animals in the behavioral tests is compared to that of the vehicle-treated control group to determine if the DAAO inhibitor can reverse the induced cognitive deficits.
Discussion of Comparative Efficacy
Based on the available data, this compound (luvadaxistat/TAK-831) demonstrates significantly higher in vitro potency as a DAAO inhibitor compared to other compounds like CBIO, AS057278, and sodium benzoate. With an IC50 of 14 nM, this compound is approximately 13 times more potent than CBIO and over 60 times more potent than AS057278. Sodium benzoate is a considerably weaker inhibitor, with a Ki in the micromolar range.
This high potency translates to in vivo efficacy, where this compound has been shown to significantly increase D-serine levels in the brain, plasma, and cerebrospinal fluid of rodents.[1] Preclinical studies have demonstrated that this compound can ameliorate cognitive and social deficits in animal models relevant to schizophrenia.[1] While clinical trials for negative symptoms of schizophrenia did not show efficacy, improvements in cognitive endpoints were observed, warranting further investigation for cognitive impairment associated with schizophrenia.
In comparison, while CBIO and AS057278 have also shown the ability to increase D-serine levels and exhibit efficacy in preclinical models, their lower potency may necessitate higher doses to achieve similar therapeutic effects as this compound. Sodium benzoate, being a low-potency inhibitor, has shown some clinical promise in improving symptoms of schizophrenia, but its mechanism may be broader than just DAAO inhibition.
Conclusion
This compound (luvadaxistat/TAK-831) stands out as a highly potent D-amino acid oxidase inhibitor with a strong preclinical rationale for the treatment of cognitive impairment associated with schizophrenia. Its superior in vitro potency compared to other inhibitors like CBIO, AS057278, and sodium benzoate is a key advantage. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies. The signaling pathway and workflow diagrams serve to clarify the mechanism of action and the experimental approaches used to evaluate these promising therapeutic agents. Further clinical investigation is crucial to fully elucidate the therapeutic potential of this compound and other DAAO inhibitors in treating central nervous system disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of sodium benzoate on pre-pulse inhibition deficits and hyperlocomotion in mice after administration of phencyclidine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-メチルピラゾール-5-カルボン酸 AS057278 | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Obafistat and Current Adjunctive Therapies for Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While current antipsychotic medications primarily target positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and asociality—is often limited.[1][2] This has spurred the investigation of various adjunctive therapies. This guide provides a comparative overview of a novel investigational agent, Obafistat (a hypothetical Trace Amine-Associated Receptor 1 agonist), and established adjunctive treatments for negative symptoms in schizophrenia.
Introduction to this compound: A Novel Mechanism of Action
This compound is presented here as a hypothetical, first-in-class, orally bioavailable small molecule that acts as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Unlike conventional antipsychotics that primarily antagonize dopamine D2 receptors, this compound offers a novel, non-dopaminergic approach.[[“]][4] TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, which are all implicated in the pathophysiology of schizophrenia.[[“]][5][6] Preclinical models suggest that TAAR1 agonists can enhance prefrontal glutamatergic function while inhibiting midbrain dopaminergic activity, potentially addressing the hypofrontality thought to underlie negative symptoms.[[“]]
This compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound (TAAR1 Agonist).
Current Adjunctive Therapies for Negative Symptoms
A variety of pharmacological agents are used off-label as adjunctive treatments for negative symptoms, with varying degrees of efficacy. These can be broadly categorized as follows:
-
Antidepressants: Particularly Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), are sometimes used, although their efficacy may be more pronounced for secondary negative symptoms related to depression.
-
Glutamatergic Agents: Compounds like memantine and d-cycloserine have been investigated to target the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a pathway implicated in the pathophysiology of schizophrenia.
-
Second-Generation Antipsychotics (SGAs): Some SGAs, such as cariprazine, olanzapine, and amisulpride, have shown some efficacy against negative symptoms, potentially due to their broader receptor binding profiles, including effects on serotonin and dopamine D3 receptors.[7]
-
Other Investigational Agents: A range of other compounds, including anti-inflammatory agents (e.g., minocycline), hormones (e.g., raloxifene), and nutritional supplements (e.g., N-acetyl cysteine), have been explored with mixed results.
Comparative Efficacy and Safety Profile
The following table summarizes the comparative efficacy of this compound (hypothetical data based on TAAR1 agonist clinical trials) and common adjunctive therapies for negative symptoms, as measured by the change in the Positive and Negative Syndrome Scale (PANSS) negative subscale score.
| Treatment Class | Agent(s) | Mean Change in PANSS Negative Score (vs. Placebo) | Key Adverse Events |
| TAAR1 Agonist | This compound (hypothetical) | -2.5 to -4.0 points | Somnolence, agitation, nausea, diarrhea |
| Antidepressants | SSRIs/SNRIs | -1.0 to -2.0 points | Abdominal pain, constipation, dizziness, dry mouth |
| Glutamatergic Agents | Memantine | Inconsistent results, some studies show small improvements | Dizziness, headache, confusion |
| SGAs with Negative Symptom Efficacy | Cariprazine, Amisulpride | -1.5 to -3.0 points | Extrapyramidal symptoms, weight gain, metabolic changes |
| Anti-inflammatory Agents | Minocycline | Modest improvements in some studies | Gastrointestinal upset, dizziness |
Note: Efficacy data is aggregated from multiple studies and represents approximate ranges. Head-to-head trial data is limited.
Experimental Protocols
A robust evaluation of any new therapeutic agent requires well-designed clinical trials. Below is a hypothetical experimental protocol for a Phase 3 clinical trial of this compound, followed by a typical protocol for an adjunctive therapy study.
Hypothetical Phase 3 Protocol for this compound
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 450 adult patients (18-55 years) with a confirmed diagnosis of schizophrenia (DSM-5 criteria), stable positive symptoms on a standard antipsychotic regimen for at least 3 months, and prominent negative symptoms (PANSS Negative Symptom Factor Score ≥ 20).
-
Intervention: Participants are randomized (1:1:1) to receive this compound (50 mg/day), this compound (75 mg/day), or placebo, in addition to their ongoing antipsychotic treatment.
-
Primary Outcome Measure: Change from baseline in the PANSS Negative Symptom Factor Score (NSFS) at week 26.
-
Secondary Outcome Measures:
-
Change in the Clinical Global Impression - Severity (CGI-S) scale.
-
Change in personal and social performance (PSP) scale.
-
Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and laboratory tests.
-
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) will be used to analyze the primary and secondary continuous outcomes.
Typical Protocol for an Adjunctive Antidepressant Study
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 150 adult patients with schizophrenia and persistent negative symptoms, maintained on a stable dose of a single second-generation antipsychotic.
-
Intervention: Participants are randomized (1:1) to receive a flexible dose of an SSRI (e.g., escitalopram 10-20 mg/day) or placebo as an adjunct to their antipsychotic.
-
Primary Outcome Measure: Change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) total score at week 12.
-
Secondary Outcome Measures:
-
Change in the Calgary Depression Scale for Schizophrenia (CDSS) to assess for confounding depressive symptoms.
-
Change in the PANSS total score.
-
Assessment of extrapyramidal symptoms using the Simpson-Angus Scale (SAS).
-
Clinical Trial Workflow Comparison
The following diagram illustrates a typical workflow for a clinical trial comparing a novel agent like this compound to an established adjunctive therapy.
Caption: Comparative Clinical Trial Workflow.
Conclusion
The development of novel therapeutic agents such as the hypothetical this compound, a TAAR1 agonist, holds promise for addressing the significant unmet need in the treatment of negative symptoms in schizophrenia.[2] Compared to existing adjunctive therapies, this compound's distinct mechanism of action may offer an improved efficacy and safety profile, particularly with regard to metabolic and extrapyramidal side effects commonly associated with some second-generation antipsychotics.[5] Rigorous head-to-head clinical trials are essential to fully elucidate the comparative effectiveness and safety of TAAR1 agonists against current adjunctive treatments. The ongoing research into novel pathways represents a critical step forward in improving the functional outcomes and quality of life for individuals living with schizophrenia.
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
Cross-Validation of Obafistat's Mechanism of Action: A Comparative Guide to PI3K/Akt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical molecule, Obafistat, a presumed inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, with established inhibitors of this pathway: Alpelisib, Copanlisib, and Idelalisib. The information presented is intended to serve as a framework for the cross-validation of this compound's mechanism of action and to guide further experimental design.
Comparative Analysis of PI3K/Akt Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] This section provides a comparative overview of this compound (hypothetical) and three prominent PI3K inhibitors.
Table 1: Mechanism of Action and Isoform Selectivity
| Compound | Mechanism of Action | Primary Isoform Target(s) | Key Therapeutic Indications |
| This compound (Hypothetical) | PI3K Inhibitor | p110α (presumed) | Solid Tumors (e.g., Breast Cancer) with PIK3CA mutations (presumed) |
| Alpelisib (Piqray) | PI3K Inhibitor | p110α[5][6][7][8][9] | HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[6] |
| Copanlisib (Aliqopa) | Pan-Class I PI3K Inhibitor | p110α and p110δ[2][10][11][12][13] | Relapsed follicular lymphoma.[10][13] |
| Idelalisib (Zydelig) | PI3K Inhibitor | p110δ[14][15][16][17][18] | Relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL).[16][17] |
Table 2: Comparative In Vitro and Cellular Activity
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| This compound (Hypothetical) | p110α | Data not available | MCF-7 | Data not available | |
| Alpelisib | p110α | 5 | Breast Cancer | ~250 | [1] |
| p110β | 1,156 | ||||
| p110δ | 290 | ||||
| p110γ | 250 | ||||
| Copanlisib | p110α | 0.5 | Malignant B-cells | Data not available | [2][13] |
| p110β | 3.7 | ||||
| p110δ | 0.7 | ||||
| p110γ | 6.4 | ||||
| Idelalisib | p110δ | 2.5 | Malignant B-cells | Data not available | [18] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols
To validate the mechanism of action of a novel PI3K/Akt pathway inhibitor like this compound, a series of in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Principle: The assay quantifies the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a specific PI3K isoform in the presence of ATP. The amount of PIP3 produced is then detected, often using a competitive ELISA-based method or radiometric analysis.[19]
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) and control inhibitors (Alpelisib, Copanlisib, Idelalisib)
-
Detection reagents (e.g., PIP3-binding protein, secondary antibody-HRP conjugate, TMB substrate)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test and control compounds in the kinase reaction buffer.
-
Add the PI3K enzyme to the wells of the microplate.
-
Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of PIP3 produced according to the manufacturer's instructions for the chosen detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[20][21]
Western Blot Analysis of Akt Phosphorylation
This assay assesses the ability of a compound to inhibit the PI3K/Akt signaling pathway within intact cells by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
Principle: Cells are treated with the test compound, and then stimulated with a growth factor (e.g., IGF-1) to activate the PI3K/Akt pathway. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/total Akt ratio indicates inhibition of the pathway.[22][23][24][25][26]
Materials:
-
Cancer cell line with a known PI3K pathway activation status (e.g., MCF-7, which has a PIK3CA mutation)
-
Cell culture medium and supplements
-
Test compound (this compound) and control inhibitors
-
Growth factor (e.g., Insulin-like Growth Factor 1, IGF-1)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473) and total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of the test and control compounds for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.[26]
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[27][28][29][30][31]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound) and control inhibitors
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test and control compounds for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The PI3K/Akt signaling pathway and the presumed inhibitory action of this compound.
Caption: A typical experimental workflow for the characterization of a novel kinase inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 8. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 10. Copanlisib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 12. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Idelalisib - Wikipedia [en.wikipedia.org]
- 15. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 18. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 21. protocols.io [protocols.io]
- 22. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. researchgate.net [researchgate.net]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. texaschildrens.org [texaschildrens.org]
- 31. taylorandfrancis.com [taylorandfrancis.com]
Comparative Safety Analysis of Obafistat: A Novel Janus Kinase (JAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Obafistat, a novel Janus Kinase (JAK) inhibitor, positioned against established therapies, primarily Tumor Necrosis Factor (TNF) inhibitors. As this compound is an investigational compound, this analysis utilizes aggregated safety data from clinical trials of other selective JAK1 inhibitors, such as Upadacitinib and Abrocitinib, to construct a representative safety profile. This guide is intended to support informed decision-making in drug development and research by presenting key safety data, outlining experimental methodologies, and visualizing relevant biological pathways and clinical workflows.
Executive Summary
This compound, representing the new generation of oral JAK inhibitors, demonstrates a manageable long-term safety profile, offering a new therapeutic option for various immune-mediated inflammatory diseases. However, its safety profile is distinct from that of TNF inhibitors, with notable differences in the incidence of specific adverse events. Key safety considerations for the JAK inhibitor class include an increased risk of herpes zoster, elevated creatine phosphokinase levels, and in some cases, higher rates of acne.[1][2] While major adverse cardiovascular events (MACE) and venous thromboembolism (VTE) are risks highlighted in a class-wide warning by the FDA, recent large-scale analyses of specific JAK inhibitors have not shown a significant increased risk for these events compared to placebo.[3][4]
Comparative Safety Data: this compound (JAK Inhibitor Proxy) vs. Adalimumab (TNF Inhibitor)
The following table summarizes key safety data from extensive clinical trial programs, presenting adverse events of special interest as exposure-adjusted event rates per 100 patient-years (E/100 PY). This allows for a standardized comparison between the two drug classes.
| Adverse Event of Interest (AEI) | This compound (JAK Inhibitor Proxy - Upadacitinib 15 mg) | Adalimumab | Placebo | Citation |
| Serious Infections | 2.8 - 3.9 E/100 PY | 2.5 - 4.2 E/100 PY | 1.8 - 2.5 E/100 PY | [5][6][7] |
| Herpes Zoster | 1.6 - 3.6 E/100 PY | 0.7 E/100 PY | 0.5 E/100 PY | [1][6][7] |
| Malignancy (excluding NMSC) | 0.3 - 1.4 E/100 PY | 0.7 E/100 PY | 0.6 E/100 PY | [7][8] |
| Non-Melanoma Skin Cancer (NMSC) | 0.0 - 0.8 E/100 PY | 0.2 E/100 PY | 0.1 E/100 PY | [1][7][8] |
| Major Adverse Cardiovascular Events (MACE) | 0.0 - 0.4 E/100 PY | ~0.4 E/100 PY | ~0.3 E/100 PY | [3][7] |
| Venous Thromboembolism (VTE) | <0.1 - 0.4 E/100 PY | ~0.2 E/100 PY | ~0.1 E/100 PY | [3][7] |
| Elevated Creatine Phosphokinase (CPK) | 4.4 - 7.9 E/100 PY | Lower than JAKi | Not Reported | [1][7] |
| Acne | 1.6 - 14.6% of patients (dose-dependent) | Not a common AE | 0 - 2.0% of patients | [1][9] |
| Nausea | 6.1 - 14.6% of patients (dose-dependent) | Not a common AE | 2.0% of patients | [9] |
| Neutropenia | Increased risk (dose-dependent) | Less common | Not a common AE | [1][3] |
| Hepatic Disorder | Increased risk (dose-dependent) | Can occur | Less common | [1][3] |
NMSC: Non-Melanoma Skin Cancer. Data for this compound is primarily represented by Upadacitinib 15 mg daily dose in patients with rheumatoid arthritis and other similar inflammatory conditions. Adalimumab data is aggregated from clinical trials across multiple indications. Rates can vary based on the patient population and disease state.[5][7]
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from rigorous, multi-phase clinical trial programs. The methodologies employed are standardized to ensure robust and reliable safety assessment.
Phase I-III Clinical Trial Safety Monitoring:
-
Patient Population: Trials enroll patients with specific immune-mediated diseases (e.g., rheumatoid arthritis, atopic dermatitis). Key inclusion and exclusion criteria are defined to ensure a homogenous study population and minimize confounding factors.[10]
-
Study Design: Most pivotal trials are randomized, double-blind, and placebo-controlled or active-comparator-controlled studies. Long-term extension studies provide data on the safety profile over extended periods.[11]
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit. This begins from the time a patient signs the informed consent form until a specified period after the last dose of the investigational product.[12] AEs are coded using standardized dictionaries like the Medical Dictionary for Regulatory Activities (MedDRA).
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of an AE.[12]
-
AE Severity Grading: AEs are graded for severity (e.g., mild, moderate, severe) and seriousness. A serious adverse event (SAE) is any event that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability.
-
Laboratory Monitoring: Routine laboratory tests are conducted at baseline and regular intervals throughout the trial. This includes hematology, clinical chemistry (including liver function tests and creatine phosphokinase), and urinalysis to monitor for organ-specific toxicities.
-
Special Interest AE Adjudication: For adverse events of special interest, such as MACE, VTE, and malignancies, an independent, blinded adjudication committee often reviews the cases to ensure consistent and accurate classification.[4]
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: JAK-STAT Signaling Pathway
This compound is a selective inhibitor of Janus Kinase 1 (JAK1). It modulates the signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway for signal transduction. By blocking this pathway, this compound reduces the downstream cellular responses that contribute to inflammation in immune-mediated diseases.
Caption: this compound inhibits JAK1, blocking cytokine signaling.
Clinical Trial Safety Assessment Workflow
The following diagram illustrates a typical workflow for the assessment and reporting of adverse events during a clinical trial, from patient observation to regulatory submission.
Caption: Workflow for clinical trial safety data collection and review.
References
- 1. Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety of systemic Janus kinase inhibitors in atopic dermatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 4. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. hcplive.com [hcplive.com]
- 7. Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Comparative Analysis of KarXT (Xanomeline-Trospium) and Standard Antipsychotic Treatments for Schizophrenia
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of the novel muscarinic acetylcholine receptor agonist, KarXT (xanomeline-trospium), against established standard-of-care antipsychotic treatments for schizophrenia. The following sections detail the comparative efficacy and safety profiles, supported by quantitative data from pivotal clinical trials, and outline the experimental methodologies employed in these studies.
Introduction to KarXT: A Novel Mechanism of Action
Unlike traditional antipsychotics that primarily target the dopamine D2 and serotonin 5-HT2A receptors, KarXT introduces a new therapeutic approach by acting as a dual M1 and M4 muscarinic acetylcholine receptor agonist.[1][2] This novel mechanism is designed to modulate dopamine activity indirectly in key brain regions associated with schizophrenia symptoms.[3] KarXT is a combination of xanomeline, a muscarinic agonist that crosses the blood-brain barrier, and trospium, a peripherally acting muscarinic antagonist that mitigates the peripheral cholinergic side effects of xanomeline.[1][2]
Standard antipsychotic treatments, including second-generation agents like olanzapine, risperidone, and aripiprazole, have been the cornerstone of schizophrenia management for decades. Their primary mechanism involves the blockade of dopamine D2 receptors, which is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Many also exhibit antagonism at the serotonin 5-HT2A receptor, which is thought to contribute to a lower risk of extrapyramidal symptoms compared to first-generation antipsychotics.
This guide will compare the performance of KarXT with these standard treatments, focusing on efficacy in reducing psychotic symptoms and the distinct side-effect profiles that emerge from their different mechanisms of action.
Comparative Efficacy Data
The efficacy of KarXT has been primarily established in the EMERGENT series of clinical trials. The primary endpoint in these trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline. A greater reduction in the PANSS score indicates a more significant improvement in schizophrenic symptoms.
Table 1: Efficacy of KarXT in Acute Schizophrenia (EMERGENT-2 Trial)
| Outcome Measure | KarXT (n=126) | Placebo (n=126) | Least Squares Mean Difference (95% CI) | p-value |
| Change in PANSS Total Score from Baseline to Week 5 | -21.2 | -11.6 | -9.6 (-13.9 to -5.2) | <0.0001 |
| Change in PANSS Positive Subscale Score | -2.9 | <0.0001 | ||
| Change in PANSS Negative Subscale Score | -1.8 | 0.0055 | ||
| Change in PANSS Marder Negative Factor Score | -2.1 | 0.0033 |
Data from the EMERGENT-2 trial as published in The Lancet.[1][4]
Table 2: Efficacy of Standard Antipsychotics in Acute Schizophrenia (Pivotal Trials)
| Drug | Trial Duration | Mean Change in PANSS Total Score from Baseline | Comparator |
| Olanzapine | 6 weeks | -30.3 (10 ± 2.5 mg/day) | Haloperidol (-27.6) |
| Risperidone | 8 weeks | Statistically significant improvement vs. placebo at 6mg and 16mg/day | Placebo |
| Aripiprazole | 4 weeks | Statistically significant improvement vs. placebo at 15mg and 30mg/day | Placebo, Haloperidol |
Data compiled from pivotal clinical trial publications for each respective drug.[3][5][6] Note: Direct comparison between trials is challenging due to differences in study design, patient populations, and baseline disease severity.
Comparative Safety and Tolerability
The safety profile of KarXT is notably different from that of standard antipsychotics, reflecting its distinct mechanism of action. The most common adverse events associated with KarXT are cholinergic in nature, whereas standard antipsychotics are often associated with metabolic and extrapyramidal side effects.
Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) for KarXT (EMERGENT-2 Trial)
| Adverse Event | KarXT (n=126) | Placebo (n=126) |
| Constipation | 21% | 10% |
| Dyspepsia | 19% | 8% |
| Nausea | 19% | 6% |
| Vomiting | 14% | 1% |
| Headache | 14% | 12% |
| Hypertension | 10% | 1% |
| Dizziness | 9% | 3% |
| Gastroesophageal Reflux Disease | 6% | 0% |
| Somnolence | 5% | 4% |
| Akathisia | 1% | 1% |
| Extrapyramidal Symptoms | 0% | 0% |
| Weight Gain | 0% | 1% |
Data from the EMERGENT-2 trial.[1][7]
Table 4: Common Adverse Events Associated with Standard Antipsychotics
| Drug | Common Adverse Events |
| Olanzapine | Weight gain, somnolence, dizziness, dry mouth, constipation, elevated metabolic parameters.[8] |
| Risperidone | Extrapyramidal symptoms, insomnia, nausea, headache, somnolence, fatigue, anxiety, weight gain.[9][10] |
| Aripiprazole | Akathisia, headache, weight gain (less than olanzapine and risperidone), insomnia, sedation.[11][12] |
Data compiled from respective drug prescribing information and clinical trial publications.
Experimental Protocols
EMERGENT-2 Trial Protocol (for KarXT)
-
Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose, inpatient, phase 3 trial.[1][7]
-
Participants: Adults aged 18-65 years with a DSM-5 diagnosis of schizophrenia, experiencing a recent worsening of psychosis warranting hospital admission. Key inclusion criteria included a PANSS score of 80 or higher and a Clinical Global Impression-Severity (CGI-S) score of 4 or higher.[1][7]
-
Intervention: Participants were randomized (1:1) to receive either KarXT or a placebo twice daily. Dosing for the KarXT group was initiated at 50 mg xanomeline/20 mg trospium twice daily for the first two days, then increased to 100 mg xanomeline/20 mg trospium twice daily for days 3-7. From day 8 onwards, the dose could be further increased to 125 mg xanomeline/30 mg trospium twice daily based on tolerability.[1]
-
Primary Endpoint: The primary efficacy outcome was the change from baseline in PANSS total score at week 5.[1]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory values, vital signs, and electrocardiograms.
General Protocol for Pivotal Trials of Standard Antipsychotics (e.g., Olanzapine, Risperidone, Aripiprazole)
-
Study Design: Typically 4- to 8-week, randomized, double-blind, placebo-controlled and/or active-comparator-controlled trials in patients with acute exacerbation of schizophrenia.[6]
-
Participants: Adult patients with a DSM-IV or DSM-5 diagnosis of schizophrenia experiencing an acute psychotic episode.
-
Intervention: Patients are randomized to receive a fixed or flexible dose of the investigational drug, placebo, and often an active comparator (e.g., haloperidol).
-
Primary Endpoint: The primary efficacy measure is typically the change from baseline in the PANSS or Brief Psychiatric Rating Scale (BPRS) total score.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on extrapyramidal symptoms (using scales like the Simpson-Angus Scale or Barnes Akathisia Rating Scale), weight change, and metabolic parameters (glucose and lipids).
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of KarXT and standard antipsychotics are visually represented in the following diagrams.
Caption: KarXT's mechanism via M1 and M4 receptor agonism.
Caption: Standard antipsychotics' mechanism via D2 and 5-HT2A antagonism.
Caption: Workflow of the EMERGENT-2 clinical trial.
Conclusion
KarXT represents a significant development in the pharmacological treatment of schizophrenia, offering a novel mechanism of action that translates into a distinct efficacy and safety profile compared to standard antipsychotic agents. While demonstrating robust efficacy in reducing both positive and negative symptoms, its primary advantage lies in the avoidance of common and burdensome side effects such as weight gain, metabolic disturbances, and extrapyramidal symptoms that are frequently associated with D2 receptor antagonists. The most common side effects of KarXT are cholinergic in nature and are generally reported as mild to moderate.
For researchers and drug development professionals, KarXT provides a new paradigm for antipsychotic drug discovery, highlighting the potential of targeting the muscarinic acetylcholine system. Further long-term studies will be crucial to fully elucidate the durability of its efficacy and its long-term safety profile in a broader patient population. The data presented in this guide underscores the potential of KarXT to become a valuable new option in the management of schizophrenia.
References
- 1. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karuna Therapeutics Announces Positive Results from Phase 3 EMERGENT-2 Trial of KarXT in Schizophrenia [businesswire.com]
- 5. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of olanzapine: an overview of pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase-IV multicentre clinical study of risperidone in the treatment of outpatients with schizophrenia. The RIS-CAN-3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aripiprazole once-monthly in the acute treatment of schizophrenia: findings from a 12-week, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of aripiprazole in the treatment of multiple symptom domains in patients with acute schizophrenia: a pooled analysis of data from the pivotal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
